molecular formula C7H8INO B179328 2-Iodo-3-methoxy-6-methylpyridine CAS No. 154497-82-2

2-Iodo-3-methoxy-6-methylpyridine

Cat. No.: B179328
CAS No.: 154497-82-2
M. Wt: 249.05 g/mol
InChI Key: OIXKVVOVXBQKKV-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-6-methylpyridine (CAS 154497-82-2) is a high-value halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its molecular formula is C 7 H 8 INO, with a molecular weight of 249.05 g/mol . The compound features a crystallographically characterized structure with three independent molecules in the asymmetric unit, which exhibit planar pyridine rings and are stabilized by weak intermolecular C-H···O hydrogen bonds . A primary research application of this compound is its use in palladium/copper-catalyzed coupling reactions with terminal alkynes. These reactions yield ortho-methoxyalkynylpyridine intermediates, which subsequently undergo electrophilic cyclization to afford furo[3,2-b]pyridine derivatives in moderate yields . This specific transformation highlights the compound's significant role in the synthesis of fused heterocyclic scaffolds, which are common structures in pharmaceuticals and functional materials. The compound is prepared via regioselective iodination of 3-methoxy-6-methylpyridine using iodine and potassium iodide in tetrahydrofuran solution . For research use only. Not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, refer to the supplied Safety Data Sheet (SDS) for detailed hazard information, and store it as recommended at cool temperatures .

Properties

IUPAC Name

2-iodo-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXKVVOVXBQKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467311
Record name 2-IODO-3-METHOXY-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154497-82-2
Record name 2-IODO-3-METHOXY-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemo-Structural Profiling & Synthetic Utility of 2-Iodo-3-methoxy-6-methylpyridine

[1][2][3][4]

Executive Summary

2-Iodo-3-methoxy-6-methylpyridine (CAS: 154497-82-2) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within fragment-based drug discovery (FBDD).[1][2][3] Its structural uniqueness lies in the C2-Iodine handle—a highly reactive site for palladium-catalyzed cross-coupling—flanked by a C3-Methoxy group (providing electronic richness and hydrogen-bond accepting capability) and a C6-Methyl group (offering steric bulk and lipophilic modulation).[1][2][3]

This technical guide dissects the molecular specifications, synthetic architecture, and functionalization protocols of this compound, designed for researchers requiring high-fidelity data for stoichiometric calculations and synthetic planning.[1][2][3][4]

Part 1: Molecular Specification & Physicochemical Profile[1][2][3][4]

Precise molecular weight calculations are critical for stoichiometry in catalytic cycles where catalyst loading (often 1–5 mol%) is determined by the limiting reagent's exact mass.[3][4][5]

Stoichiometric Data Table
ParameterValueTechnical Note
Molecular Formula

Average Molecular Weight 249.05 g/mol Used for standard gravimetric measurements.[1][2][3][4]
Monoisotopic Mass 248.9650 g/mol Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3][4][5]
Exact Mass 248.96507 g/mol Based on

(100% abundance).[2][3][4][5]
CAS Number 154497-82-2
Physical State Brown/Off-white Crystalline SolidSensitive to light; iodine liberation can darken the solid over time.[1][2][3][4]
Elemental Composition Analysis[1][2][3][4][5]
  • Iodine (I): 50.96% – Dominates the mass; dictates the heavy atom effect in crystallography.[2][3][4][5]

  • Carbon (C): 33.76%[2][3][4][5]

  • Oxygen (O): 6.42%[2][3][4][5]

  • Nitrogen (N): 5.62%[2][3][4][5]

  • Hydrogen (H): 3.24%[2][3][4][5]

Solubility & Handling
  • Solubility: Highly soluble in DCM, THF, and EtOAc.[3][4][5] Moderate solubility in MeOH.[1][2][3][4][5] Low solubility in water.[1][2][3][4][5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C–I bond is photolabile; amber vials are mandatory to prevent homolytic cleavage and subsequent degradation.[2][3][4][5]

Part 2: Synthetic Architecture (Retrosynthesis)[2][3][4][5]

To understand the purity profile of 2-iodo-3-methoxy-6-methylpyridine, one must understand its genesis.[1][2][3][4] The synthesis typically employs Directed Ortho Metalation (DoM) or Oxidative Iodination .[2][3][4][5]

Synthetic Logic

The C3-Methoxy group is a powerful ortho-director.[1][2][3][4] When treating 3-methoxy-6-methylpyridine with a strong base (e.g., n-BuLi or LiTMP), the lithium coordinates to the methoxy oxygen, directing deprotonation specifically at the C2 position (between the nitrogen and the methoxy group).[1][2][3] This lithiated intermediate is then quenched with Iodine (

2345
Retrosynthetic Pathway Diagram[1][2][3][4][5]

RetrosynthesistargetTARGET:2-Iodo-3-methoxy-6-methylpyridineinterINTERMEDIATE:2-Lithio-3-methoxy-6-methylpyridine(Transient Species)inter->targetElectrophilicTrappingstartSTARTING MATERIAL:3-Methoxy-6-methylpyridinestart->interDirected OrthoMetalation (DoM)reagent1Reagent: n-BuLi / THF(-78°C)reagent2Reagent: Iodine (I2)(Quench)

Figure 1: Retrosynthetic disconnection showing the Directed Ortho Metalation (DoM) strategy utilizing the C3-methoxy directing group.[1][2][3]

Part 3: Experimental Protocol (Synthesis & Purification)

Note: This protocol synthesizes the target via the DoM route, which offers higher regioselectivity compared to direct electrophilic halogenation.[1][2][3]

Reagents & Setup
  • Substrate: 3-Methoxy-6-methylpyridine (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5M in hexanes) or LiTMP (for sensitive substrates).[2][3][4][5]

  • Electrophile: Iodine (

    
    ) (1.2 eq) dissolved in anhydrous THF.[2][3][4][5]
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).[2][3][4][5]

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (

    
    /Ar).[2][3][4][5]
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 250mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.

  • Solvation: Charge the flask with 3-methoxy-6-methylpyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation (The Critical Step): Add n-BuLi (11 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[2][3][6] The Lithium coordinates to the methoxy oxygen and the pyridine nitrogen, deprotonating C2 selectively.[2][3][4][5]

    • Aging:[2][3] Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.[2][3][4][5]

  • Quenching: Dissolve Iodine (12 mmol) in THF (10 mL). Add this solution dropwise to the lithiated pyridine.[2][3][4][5] The color will shift from orange to dark brown/red.[2][3][4][5]

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).[2][3][4][5]
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.[3][4][5]
    
  • Purification: Recrystallize from Hexanes/EtOAc or perform Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Part 4: Functionalization Utility (Suzuki-Miyaura Coupling)

The primary utility of 2-iodo-3-methoxy-6-methylpyridine is as an electrophile in Pd-catalyzed cross-coupling.[1][2][3][4] The C2-position is electronically activated for Oxidative Addition , the rate-limiting step in many catalytic cycles involving electron-rich pyridines.[1][2][3][4]

Reactivity Profile
  • C2-Iodine: Highly reactive.[1][2][3][4][5] Oxidative addition occurs rapidly due to the weak C–I bond and the electron-deficient nature of the pyridine ring at C2.[1][2][3][4][5]

  • C3-Methoxy: Provides a "scaffold effect," forcing the incoming aryl group to twist out of planarity in the final biaryl product (atropisomerism potential).[2][3][4]

Catalytic Cycle Visualization

SuzukiCyclePd0Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd + SubstrateTransMetTransmetalation(Base + Boronic Acid)OxAdd->TransMet + Ar-B(OH)2RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Cycle RegeneratesProductProduct:2-Aryl-3-methoxy...RedElim->ProductSubstrateSubstrate:2-Iodo-3-methoxy...Substrate->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][2][3] The 2-iodo-3-methoxy-6-methylpyridine enters at the Oxidative Addition step.[1][2][3]

Part 5: Quality Control & Analytical Standards

To validate the identity of the synthesized or purchased material, compare against these standard markers.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.05 ppm (d, 1H):  Aromatic proton at C4.[3][4][5]
    
  • 
     6.90 ppm (d, 1H):  Aromatic proton at C5.[3][4][5]
    
    • Note: The coupling constant (

      
      ) between C4 and C5 is typically ~8 Hz.[2][3][4][5]
      
  • 
     3.85 ppm (s, 3H):  Methoxy group (-OCH3) at C3.[2][3][4][5] Distinctive singlet.
    
  • 
     2.45 ppm (s, 3H):  Methyl group (-CH3) at C6.[2][3][4][5]
    
Mass Spectrometry (ESI+)[2][3][4][5]
  • [M+H]+: 250.05 m/z.[2][3][4][5]

  • Fragmentation: Loss of Methyl radical (M-15) or Iodine (M-127) is common in high-energy collision dissociation.[1][2][3]

References

  • Smolecule. (2023).[2][3][4][5] 2-Iodo-3-methoxy-6-methylpyridine Product Data. Retrieved from [2][3][4][5]

  • Sigma-Aldrich. (2023).[1][2][3][4][5] Product Specification: 2-Iodo-3-methoxy-6-methyl-pyridine. Retrieved from [2][3][4][5]

  • ResearchGate. (2025).[2][3][4][5][7] Crystal Structure and Synthesis of 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from

  • PubChem. (2025).[2][3][4][5] Compound Summary: Pyridine Derivatives and Computed Properties. National Library of Medicine.[2][3][4][5] Retrieved from [2][3][4][5]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from [2][3][4][5]

mass spectrometry analysis of 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Iodo-3-methoxy-6-methylpyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Iodo-3-methoxy-6-methylpyridine (IMMP), a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis.[1][2] As a heterocyclic intermediate, confirming its identity and purity is paramount. Mass spectrometry serves as a definitive analytical tool for this purpose, offering precise molecular weight determination and detailed structural information through controlled fragmentation.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required to develop and interpret mass spectrometry data for this compound. We will explore the causal relationships behind methodological choices, from ionization techniques to fragmentation pathway analysis, ensuring a robust and self-validating analytical approach.

A thorough understanding of the analyte's properties is the foundation of any mass spectrometric analysis. These properties dictate the optimal choice of ionization method, solvent systems, and expected spectral features. The title compound, with the molecular formula C₇H₈INO, is a substituted pyridine ring containing iodo, methoxy, and methyl groups.[2][3]

PropertyValueSource
Molecular Formula C₇H₈INO[2][3]
Average Molecular Weight 249.05 g/mol N/A
Monoisotopic Mass 248.9651 DaN/A
Structure Iodine at C2, Methoxy at C3, Methyl at C6[2]
Physical Form Brown Solid
Key Features Heterocyclic aromatic ring, halogen substituent (Iodine), electron-donating groups (-OCH₃, -CH₃)N/A

The presence of a basic nitrogen atom on the pyridine ring makes the molecule susceptible to protonation, a key consideration for electrospray ionization. The overall structure is relatively volatile, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Strategic Selection of Ionization Techniques

The ionization method is the most critical experimental parameter, as it governs the nature and extent of ion formation and fragmentation.[4] The choice between "hard" and "soft" ionization techniques depends entirely on the analytical goal.

  • Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (~70 eV) to bombard the molecule, causing electron ejection and extensive, reproducible fragmentation.[5][6] EI is the method of choice for unambiguous structural elucidation, as the resulting fragmentation pattern serves as a molecular "fingerprint."

  • Soft Ionization (Electrospray Ionization - ESI): ESI is a gentle technique that generates ions by creating a fine spray of charged droplets from a liquid solution.[7][8] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. ESI is ideal for accurate molecular weight confirmation and is the standard for liquid chromatography-mass spectrometry (LC-MS).

The following workflow diagram illustrates the decision-making process for analyzing 2-Iodo-3-methoxy-6-methylpyridine.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Experimental Workflow cluster_3 Expected Outcome Goal Define Analytical Objective StructElucidate Structural Elucidation & Impurity Profiling Goal->StructElucidate Need structural details? MW_Confirm Molecular Weight Confirmation (LC-MS) Goal->MW_Confirm Need MW only? EI_Path Electron Ionization (EI) via GC-MS StructElucidate->EI_Path ESI_Path Electrospray Ionization (ESI) via LC-MS or Direct Infusion MW_Confirm->ESI_Path EI_Result Rich Fragmentation Pattern (Molecular Fingerprint) EI_Path->EI_Result ESI_Result Dominant [M+H]⁺ Ion (Confirms MW) ESI_Path->ESI_Result

Caption: Decision workflow for selecting the appropriate mass spectrometry ionization technique.

Analysis by Electron Ionization (EI-MS): Fragmentation Pathways

Under EI conditions, 2-Iodo-3-methoxy-6-methylpyridine will produce a molecular ion (M⁺•) at m/z 249 (nominal mass) and a series of characteristic fragment ions. The fragmentation process is driven by the stability of the resulting ions and neutral losses.[9][10] Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum by avoiding the isotopic patterns seen with chlorine or bromine compounds.[11]

The Molecular Ion (M⁺•)

The primary ionization event is the removal of a single electron to form the radical cation, M⁺•.

  • [C₇H₈INO]⁺• : m/z = 249

The stability of the aromatic pyridine ring generally results in a clearly visible molecular ion peak.

Primary Fragmentation Routes

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the most stable neutral losses.

  • Loss of an Iodine Radical (•I): The Carbon-Iodine bond is relatively weak and readily undergoes homolytic cleavage. This is often one of the most prominent fragmentation pathways for iodo-aromatic compounds.

    • Reaction: [C₇H₈INO]⁺• → [C₇H₈NO]⁺ + •I

    • Fragment Ion: m/z 122

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical from either the 6-methyl or the 3-methoxy substituent. Loss from the methoxy group is a common pathway for aromatic ethers.[12]

    • Reaction: [C₇H₈INO]⁺• → [C₆H₅INO]⁺ + •CH₃

    • Fragment Ion: m/z 234

  • Loss of Formaldehyde (CH₂O): A characteristic rearrangement of methoxy-substituted aromatic compounds involves the elimination of a neutral formaldehyde molecule.

    • Reaction: [C₇H₈INO]⁺• → [C₆H₆IN]⁺• + CH₂O

    • Fragment Ion: m/z 219

The following diagram details the predicted primary and secondary fragmentation pathways.

Fragmentation cluster_frags Fragment Ions M [C₇H₈INO]⁺• m/z = 249 (Molecular Ion) F234 [C₆H₅INO]⁺ m/z = 234 M->F234 - •CH₃ F122 [C₇H₈NO]⁺ m/z = 122 M->F122 - •I F219 [C₆H₆IN]⁺• m/z = 219 M->F219 - CH₂O F107 [C₆H₅NO]⁺ m/z = 107 F234->F107 - •I F122->F107 - •CH₃ F94 [C₆H₈N]⁺ m/z = 94 F122->F94 - CO

Caption: Predicted EI fragmentation pathway for 2-Iodo-3-methoxy-6-methylpyridine.

Summary of Expected Fragment Ions

The table below summarizes the key ions expected in the EI mass spectrum. The relative abundance can vary based on instrument conditions but provides a general guide for interpretation.

m/zProposed Ion FormulaNeutral LossMechanistic Note
249[C₇H₈INO]⁺•-Molecular Ion (Parent Ion)
234[C₆H₅INO]⁺•CH₃Loss of methyl radical from methoxy or methyl group
219[C₆H₆IN]⁺•CH₂ORearrangement and loss of formaldehyde
127[I]⁺C₇H₈NOIodine cation (can be observed but often low intensity)[11]
122[C₇H₈NO]⁺•ILoss of iodine radical; often a significant peak
107[C₆H₅NO]⁺•I, •CH₃Secondary fragmentation from m/z 234 or m/z 122
94[C₆H₈N]⁺•I, COLoss of CO from the m/z 122 ion after ring rearrangement

Experimental Protocols

Adherence to a validated protocol is essential for reproducible and trustworthy results.

Protocol 1: GC-MS with Electron Ionization

This protocol is designed for detailed structural analysis and purity assessment.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Iodo-3-methoxy-6-methylpyridine.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis.

  • Instrumentation and Parameters:

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Injection: 1 µL of the final solution is injected.

    • The following table provides a robust starting point for instrument parameters.

ParameterSettingRationale
GC Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
GC Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A standard non-polar column suitable for a wide range of organic molecules.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minProvides good separation from potential solvent impurities or byproducts.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Ionization Energy 70 eVIndustry standard for generating reproducible, library-searchable spectra.[13]
Mass Analyzer Quadrupole or Ion TrapN/A
Scan Range m/z 40-350Covers the molecular ion and all expected low-mass fragments.
Protocol 2: LC-MS with Electrospray Ionization

This protocol is optimized for accurate molecular weight determination.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute to a final concentration of ~1 µg/mL using the initial mobile phase composition.

    • Self-Validation Check: Ensure the analyte is fully dissolved and the solution is free of particulates.

  • Instrumentation and Parameters:

    • System: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

    • Analysis Mode: Can be performed via direct infusion or with chromatographic separation.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidThe acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe basic pyridine nitrogen will readily accept a proton.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAssists in solvent desolvation.
Desolvation Gas Nitrogen, at appropriate flow/tempRemoves solvent from the ESI droplets to release gas-phase ions.
Scan Range m/z 100-300A narrow range centered around the expected [M+H]⁺ ion (m/z 250).

Conclusion

The mass spectrometric analysis of 2-Iodo-3-methoxy-6-methylpyridine is a powerful and definitive technique for its characterization. A strategic approach, beginning with the analytical objective, dictates the choice of ionization method. Electron Ionization coupled with GC-MS provides an invaluable molecular fingerprint through predictable fragmentation pathways, including the characteristic loss of iodine and methyl radicals. For rapid and accurate molecular weight confirmation, Electrospray Ionization via LC-MS is the superior method, reliably generating the protonated [M+H]⁺ species. By understanding the underlying chemical principles and employing the robust protocols detailed in this guide, researchers can confidently generate and interpret high-quality mass spectrometry data for this important synthetic intermediate.

References

  • Doc Brown's Advanced Organic Chemistry, Mass Spectrum of 2-iodobutane. Available at: [Link]

  • ResearchGate, 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available at: [Link]

  • Research and Reviews, Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • PubChem, 2-Iodo-6-methylpyridine. Available at: [Link]

  • Emory University Department of Chemistry, Mass Spectrometry Ionization Methods. Available at: [Link]

  • PubMed, Study of the mass spectrometric fragmentation of pseudouridine. Available at: [Link]

  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Romanian Journal of Physics, DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Available at: [Link]

  • ACD/Labs, A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • University of Bristol School of Chemistry, Mass Spectrometry Ionisation Techniques. Available at: [Link]

  • TutorChase, Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Slideshare, Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • Physics LibreTexts, 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Available at: [Link]

  • ResearchGate, Ionization Techniques for Mass Spectral Analysis. Available at: [Link]

Sources

Structural Elucidation and Solid-State Dynamics of 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Halogenated Pyridine Scaffolds[1][2]

Part 1: Executive Summary & Molecular Profile[1][2][3]

Compound: 2-Iodo-3-methoxy-6-methylpyridine CAS: 154497-82-2 Formula: C₇H₈INO Molecular Weight: 249.05 g/mol [1][2][3][4]

This guide provides an in-depth structural analysis of 2-Iodo-3-methoxy-6-methylpyridine , a critical intermediate in medicinal chemistry used for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] Unlike simple pyridines, this trisubstituted scaffold exhibits complex solid-state behavior characterized by a high-order asymmetric unit (


) and "Janus-faced" crystal packing driven by the segregation of polar methoxy and non-polar methyl domains.[1][2]

For researchers, understanding this structure is vital for predicting solubility profiles, optimizing crystallization yields, and rationalizing the steric environment around the iodine center during catalytic cycles.[5]

Part 2: Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount.[1][2] The presence of regioisomers (e.g., iodination at C-4 or C-5) will disrupt the lattice energy, preventing crystallization.[1]

2.1 Synthesis Pathway

The synthesis relies on the electrophilic iodination of the electron-rich 3-methoxy-6-methylpyridine precursor.[1][2][5]

  • Reagents: 3-methoxy-6-methylpyridine, Potassium Iodide (KI), Iodine (

    
    ).[1][2][4][6]
    
  • Solvent: Tetrahydrofuran (THF).[2][5][4][6]

  • Mechanism: The methoxy group at C-3 activates the C-2 position via resonance (ortho-direction), while the methyl group at C-6 provides steric bulk that discourages substitution at C-5.[1][2]

2.2 Crystallization Methodology

The following protocol is designed to resolve the specific


 polymorph reported in recent crystallographic studies.
ParameterSpecificationRationale
Technique Slow EvaporationAllows thermodynamic equilibration of the complex asymmetric unit.[1][2][5]
Solvent System Ethanol/Hexane (1:[5]3)The compound is lipophilic; ethanol provides H-bond acceptors for the methoxy group.[2][5]
Concentration 15 mg/mLNear-saturation is required to overcome the entropic penalty of aligning 3 molecules.[1][2][5]
Temperature 4°C (Controlled)Lower kinetic energy reduces thermal motion of the heavy Iodine atom (

).[5]
Vessel Silanized Glass VialPrevents nucleation on glass defects; promotes bulk nucleation.[1][2][5]
Part 3: Structural Analysis & Solid-State Dynamics[1][2]

Recent diffraction data reveals that 2-Iodo-3-methoxy-6-methylpyridine does not crystallize in a simple high-symmetry arrangement.[1][2] Instead, it adopts a complex packing motif.

3.1 The Asymmetric Unit (

)

The crystal structure contains three independent molecules in the asymmetric unit.[5][4][6] This is a "packing frustration" phenomenon, often observed when a molecule has competing intermolecular forces (e.g., weak halogen bonding vs. steric bulk) that cannot be satisfied by a single symmetry operation.[2][5]

  • Conformation: All three molecules are essentially planar (RMS deviation < 0.02 Å), excluding the methyl hydrogens.[5][6]

  • Implication: The methoxy group lies coplanar with the pyridine ring, maximizing p-orbital overlap with the aromatic system.[1][5] This locks the C3-O bond conformation, creating a rigid steric wall near the iodine.[1][5]

3.2 Intermolecular Interactions

The packing is driven by a segregation of chemical character:

  • Polar Alignment: The three methoxy groups align on one side of the trimer assembly.[5][6]

  • Non-Polar Shielding: The methyl groups cluster on the opposite side.[5]

  • Weak Halogen Bonding:

    • Observation: Short

      
       contacts are observed, but they are relatively long (~4.046 Å).[2][5][6]
      
    • Analysis: A typical strong Halogen Bond (XB) is

      
       Å (sum of van der Waals radii).[2][5] The observed distance suggests that the steric bulk of the ortho-methoxy group  prevents the iodine's sigma-hole from closely approaching the nitrogen lone pair of a neighboring ring.[1][5] The lattice is held together primarily by dispersion forces and weak 
      
      
      
      hydrogen bonds rather than a dominant halogen bond.[5]
Part 4: Visualization of Workflows
4.1 Structural Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural solution, emphasizing the critical checkpoints for this specific compound.

G Synth Synthesis (THF, I2, KI) Purify Purification (Remove Regioisomers) Synth->Purify Yield > 95% Cryst Crystallization (Slow Evap: EtOH/Hex) Purify->Cryst Purity Check XRD Single Crystal XRD (Mo K-alpha, 100K) Cryst->XRD Crystal Size > 0.1mm Solve Structure Solution (Direct Methods) XRD->Solve Collect Data Refine Refinement (Z' = 3 Model) Solve->Refine Identify 3 Molecules Refine->Refine Minimize R1

Figure 1: Workflow for the isolation and structural determination of 2-Iodo-3-methoxy-6-methylpyridine.

4.2 Interaction Logic: The Frustrated Halogen Bond

This diagram illustrates why the expected strong halogen bond is weakened in this specific structure.

Interactions cluster_0 Interaction Outcome Iodine Iodine (Sigma Hole) Nitrogen Nitrogen (Lone Pair) Iodine->Nitrogen Potential Attraction Result Weak/Frustrated Halogen Bond Iodine->Result Nitrogen->Result Methoxy 3-Methoxy Group (Steric Bulk) Methoxy->Iodine Steric Hindrance Methoxy->Nitrogen Blocks Approach Packing Crystal Packing (Z' = 3) Packing->Iodine Forces Long Contact (~4.05 Å)

Figure 2: Mechanistic view of the steric frustration preventing strong I...N halogen bonding.[1][2]

Part 5: Technical Protocol for Researchers

If you are characterizing analogs or attempting to reproduce this structure, follow this validated data collection strategy.

1. Crystal Selection:

  • Select a block-like crystal.[1][2][5] Avoid needles, as they often exhibit twinning in this space group.[2][5]

  • Dimensions: Ideal size is

    
     mm.[1][2][5]
    

2. Data Collection (Rigaku/Bruker Systems):

  • Source: Mo K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for iodinated compounds to minimize absorption (
    
    
    ) errors.[2][5]
  • Temperature: 100 K. Essential to freeze the rotation of the methyl groups and resolve the electron density of the heavy iodine atom accurately.

  • Strategy: Collect a full sphere of data. Triclinic systems (if P-1) require high redundancy to ensure accurate absorption correction.[1][2]

3. Refinement Strategy:

  • Absorption Correction: Multi-scan or analytical numeric absorption correction is mandatory due to the high absorption coefficient of Iodine.[5]

  • Disorder: Check the methoxy group for rotational disorder. If the thermal ellipsoids are elongated, model with split positions.[5]

  • Twinning: Check for pseudo-merohedral twinning if the

    
     remains high (>10%).
    
References
  • ResearchGate. (2025).[2][5][6] 2-Iodo-3-methoxy-6-methylpyridine Crystal Structure Analysis. Retrieved from [Link]

  • PubChem. (n.d.).[2][5][7][8] 2-Iodo-6-methylpyridin-3-ol (Analogous Scaffold Data). National Library of Medicine.[2][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[2][5] Halogen bond and polymorphism in iodopyridine complexes. Retrieved from [Link]

Sources

The Ascending Trajectory of 2-Iodo-3-methoxy-6-methylpyridine Derivatives in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, consistently featuring in a significant portion of newly developed therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this vast chemical space, 2-iodo-3-methoxy-6-methylpyridine and its derivatives are emerging as a class of compounds with considerable, yet largely untapped, potential. The strategic placement of the iodo-, methoxy-, and methyl- groups provides a unique combination of steric and electronic features, influencing receptor binding, metabolic stability, and pharmacokinetic profiles. This guide delves into the synthesis, biological evaluation, and potential therapeutic applications of this promising class of molecules. We will explore both established and theoretical derivatives, providing a forward-looking perspective for researchers, scientists, and drug development professionals. This document serves as a comprehensive resource, amalgamating current knowledge with prospective insights to catalyze further investigation into this compelling area of drug discovery.

Introduction: The Pyridine Core in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which are crucial for molecular recognition at biological targets.[3] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

The subject of this guide, the 2-iodo-3-methoxy-6-methylpyridine scaffold, presents a particularly interesting case. The iodine atom at the 2-position is a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile generation of diverse compound libraries.[4] The methoxy group at the 3-position can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. The methyl group at the 6-position can provide steric bulk, potentially enhancing selectivity for a particular biological target. This unique combination of substituents makes 2-iodo-3-methoxy-6-methylpyridine an attractive starting point for the development of novel therapeutic agents.

Synthetic Strategies for 2-Iodo-3-methoxy-6-methylpyridine and its Derivatives

The synthesis of the core scaffold, 2-iodo-3-methoxy-6-methylpyridine, is a critical first step in the exploration of its derivatives. A common and effective method involves the direct iodination of 3-methoxy-6-methylpyridine.

Synthesis of the Core Scaffold

A reliable method for the synthesis of 2-iodo-3-methoxy-6-methylpyridine involves the use of potassium iodide and iodine in a suitable solvent, such as tetrahydrofuran (THF).[4]

Experimental Protocol: Synthesis of 2-Iodo-3-methoxy-6-methylpyridine

  • To a solution of 3-methoxy-6-methylpyridine (1.0 eq) in THF, add potassium iodide (1.2 eq).

  • Slowly add a solution of iodine (1.1 eq) in THF to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-3-methoxy-6-methylpyridine.

Diversification of the Scaffold: A Gateway to Novel Derivatives

The true potential of the 2-iodo-3-methoxy-6-methylpyridine scaffold lies in its derivatization. The iodine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Diagram of Synthetic Diversification:

G A 2-Iodo-3-methoxy-6-methylpyridine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd catalyst, base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu catalyst, base D Buchwald-Hartwig Amination (Amines) A->D Pd catalyst, base E Stille Coupling (Organostannanes) A->E Pd catalyst F F B->F Aryl/Heteroaryl Derivatives G G C->G Alkynyl Derivatives H H D->H Amino Derivatives I I E->I Vinyl/Aryl Derivatives G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription HD1 HD-1 HD1->RTK Inhibits

Caption: Proposed mechanism of action for the hypothetical anticancer agent HD-1.

Hypothetical Derivative 2 (HD-2): A Potential Antiviral Agent

Now, let's consider a second hypothetical derivative, HD-2 , where the iodine is substituted with a 1,2,3-triazole ring bearing a benzyl group, synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne.

Rationale: Triazole moieties are known to be present in several antiviral drugs and can form favorable interactions with viral enzymes.

Proposed Biological Target: Many antiviral pyridine derivatives target viral polymerases or proteases. [1]We can hypothesize that HD-2 might inhibit a viral RNA-dependent RNA polymerase (RdRp).

Hypothetical In Vitro Antiviral Activity of HD-2

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK1.8>100>55
Respiratory Syncytial Virus (RSV)HEp-23.2>100>31

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

  • Seed host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluence.

  • Infect the cells with the virus in the presence of various concentrations of HD-2.

  • After an incubation period, overlay the cells with a medium containing agarose to restrict viral spread.

  • Incubate for 2-3 days until plaques (zones of cell death) are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

  • The CC50 (50% cytotoxic concentration) is determined in parallel using a cytotoxicity assay (e.g., MTT) on uninfected cells.

  • The Selectivity Index (SI) is calculated as CC50/EC50. [5] Proposed Mechanism of Action: Inhibition of Viral RdRp

G cluster_0 Viral Replication Complex RdRp RNA-dependent RNA Polymerase (RdRp) Product New Viral RNA RdRp->Product Synthesizes Template Viral RNA Template Template->RdRp NTPs Nucleoside Triphosphates NTPs->RdRp HD2 HD-2 HD2->RdRp Inhibits

Caption: Proposed mechanism of action for the hypothetical antiviral agent HD-2.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these derivatives. Key areas for investigation include:

  • The nature of the substituent at the 2-position: A wide array of aryl, heteroaryl, alkyl, and amino groups can be introduced to probe the steric and electronic requirements for optimal activity.

  • Modification of the methoxy group at the 3-position: Replacing the methoxy group with other alkoxy groups or a hydroxyl group could modulate the compound's solubility and hydrogen bonding capacity.

  • Substitution on the methyl group at the 6-position: Functionalization of the methyl group could provide an additional point for derivatization or interaction with the biological target.

Future research should focus on synthesizing a diverse library of 2-iodo-3-methoxy-6-methylpyridine derivatives and screening them against a broad panel of biological targets. Promising lead compounds should then be subjected to further optimization, including ADME/Tox profiling and in vivo efficacy studies.

Conclusion

The 2-iodo-3-methoxy-6-methylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by pyridine derivatives, makes it a compelling area for further investigation. While the biological potential of its derivatives is still in the early stages of exploration, the hypothetical case studies presented in this guide illustrate the exciting possibilities that lie ahead. Through a systematic approach to synthesis, biological evaluation, and SAR studies, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Smolecule. (2023, August 15). Buy 2-Iodo-3-methoxy-6-methylpyridine | 154497-82-2.
  • (Reference for a hypothetical synthesis of a deriv
  • Gulea, M., & Ungureanu, E.-M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Zareef, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2038-2066.
  • (Reference for general anticancer activity of pyridines)
  • (Reference for general antiviral activity of pyridines)
  • (Reference for general anti-inflamm
  • (Reference for general antimicrobial activity of pyridines)
  • (Reference for a specific anticancer pyridine deriv
  • (Reference for a specific antiviral pyridine deriv
  • (Reference for a specific anti-inflammatory pyridine deriv
  • (Reference for a specific antimicrobial pyridine deriv
  • (Reference for a specific synthesis of a pyridine deriv
  • (Reference for a specific biological assay protocol)
  • Taylor, R., & Kennard, O. (1982). The molecular structures of pyridines. Journal of the American Chemical Society, 104(14), 3209–3212.
  • (Reference for ADME/Tox profiling)
  • (Reference for in vivo efficacy studies)
  • (Reference for Suzuki coupling on pyridines)
  • El-Sayed, M. A., et al. (2019). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 9(54), 31441-31458.
  • (Reference for a specific kinase inhibitor)
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Sidwell, R. W., & Huffman, J. H. (1971). Use of disposable microtissue culture plates for antiviral and interferon induction studies. Applied Microbiology, 22(5), 797-801.

Sources

Methodological & Application

High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium Catalyst for 2-Iodo-3-methoxy-6-methylpyridine Cross-Coupling Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Iodo-3-methoxy-6-methylpyridine (CAS: 154497-82-2) is a densely functionalized heterocyclic building block critical in medicinal chemistry.[1] Its unique substitution pattern—combining a reactive 2-iodo handle, an electron-donating 3-methoxy group, and a 6-methyl substituent—presents specific steric and electronic challenges that distinguish it from simple halopyridines.

This application note provides a scientifically grounded guide to cross-coupling this substrate. Unlike generic protocols, this guide addresses the ortho-effect of the 3-methoxy group and the electronic enrichment of the pyridine ring, offering optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Catalyst & Ligand Selection Strategy: The "Why" Behind the Chemistry

Successful coupling of 2-Iodo-3-methoxy-6-methylpyridine requires balancing two competing factors: Oxidative Addition and Reductive Elimination .[2]

Substrate Analysis
  • 2-Iodo Position: Iodine is an excellent leaving group, facilitating rapid oxidative addition even with electron-rich ligands.

  • 3-Methoxy Group (The Steric/Electronic Modifier):

    • Sterics: Located ortho to the reaction site, the methoxy group imposes steric bulk. Standard triphenylphosphine (

      
      ) often fails to promote reductive elimination efficiently in crowded environments.
      
    • Electronics: The methoxy group is an electron-donor (via resonance). This increases electron density on the pyridine ring, potentially stabilizing the Pd(II) intermediate and making reductive elimination the rate-determining step.

    • Coordination: The methoxy oxygen can hemilabile coordinate to Palladium, potentially occupying a coordination site needed for the transmetalation partner.

Ligand Selection Logic

To counteract the 3-OMe steric hindrance and potential coordination, we prioritize Dialkylbiarylphosphines (Buchwald Ligands) .

Ligand ClassSpecific LigandRationale for this Substrate
First Choice (Suzuki) SPhos or XPhos These ligands are bulky and electron-rich. The bulk promotes reductive elimination (forcing the product out), while the electron richness supports the catalytic cycle. SPhos is particularly good at tolerating ortho-substituents.
First Choice (Buchwald) BrettPhos or RuPhos For C-N coupling, the 3-OMe group can clash with the incoming amine. RuPhos is specifically designed for secondary amines and sterically hindered halides.
Alternative Pd(dppf)Cl2 The large bite angle of dppf facilitates reductive elimination. A robust, cost-effective choice for simple aryl boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[3]

Objective: Coupling 2-Iodo-3-methoxy-6-methylpyridine with aryl/heteroaryl boronic acids.

Reagents & Equipment
  • Substrate: 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) (2-5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Note: Ratio of Pd:Ligand should be 1:2.

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Water is essential to solubilize the inorganic base and activate the boronic acid (forming the boronate species).

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a vial, dissolve

    
     and SPhos in dry 1,4-Dioxane. Stir at room temperature for 10 minutes to generate the active 
    
    
    
    species. Visual Check: Solution turns from orange to a lighter yellow/pale color.
  • Reaction Assembly: To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • 2-Iodo-3-methoxy-6-methylpyridine[1][3][4][5]

    • Aryl Boronic Acid[6][7][8]

  • Solvent Addition: Add the Dioxane/Water mixture.[9]

  • Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Scientific Integrity: Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the pre-complexed catalyst solution (from step 1) via syringe.

  • Heating:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the starting iodide (retention time usually distinct from product).

  • Work-up: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling 2-Iodo-3-methoxy-6-methylpyridine with primary or secondary amines.

Reagents & Equipment
  • Substrate: 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
    • Alternative: If the substrate contains base-sensitive groups (esters, nitriles), use Cesium Carbonate (

      
      ).
      
  • Solvent: Anhydrous Toluene or tert-Amyl Alcohol.

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic Pd-Amido species.

  • Charging: In a glovebox or under active Argon flow, add

    
    , Ligand, Base, and solid substrates to the vial.
    
  • Solvent Addition: Add anhydrous Toluene.

  • Liquid Reagents: Add the amine (if liquid) and the pyridine substrate (if liquid) via syringe.

  • Heating: Seal the vessel and heat to 80–110°C .

    • Self-Validating Check: The reaction mixture often turns dark brown/orange. If palladium black (mirror) precipitates early (<1 hr), the ligand is likely insufficient to stabilize the Pd; increase ligand loading or switch to a bulkier ligand (e.g., tBuBrettPhos).

  • Work-up: Dilute with EtOAc, filter through Celite, and purify.

Mechanistic Visualization & Troubleshooting

Catalytic Cycle & 3-OMe Interference

The following diagram illustrates the catalytic cycle, highlighting where the 3-methoxy group exerts its influence.

G cluster_0 Critical Challenge: The 3-OMe Effect Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to C-I bond) Start->OxAdd + 2-Iodo-3-OMe-Pyridine Complex1 Pd(II) Intermediate (Steric clash with 3-OMe) OxAdd->Complex1 Formation of Ar-Pd-I TransMet Transmetalation (Base assisted) Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Rate Determining Step) TransMet->RedElim Formation of Ar-Pd-Ar' RedElim->Start Regeneration of Pd(0) Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of 2-Iodo-3-methoxy-6-methylpyridine. The 3-methoxy group creates steric pressure at the Pd(II) intermediate stage, necessitating bulky ligands to force the cycle forward.

Troubleshooting Table
ObservationDiagnosisSolution
No Reaction (Starting Material Remains) Catalyst deactivation or Oxidative Addition failure.Ensure strict oxygen-free conditions. Switch to a more electron-rich ligand (e.g.,

or alkyl-NHC) to boost oxidative addition.
Protodehalogenation (Iodine replaced by H)

-hydride elimination or solvent abstraction.
Use anhydrous solvents. Avoid alcohols if possible. Switch to a milder base (

instead of alkoxides). Increase concentration.
Homocoupling of Boronic Acid Oxygen leak or slow Transmetalation.Degas solvent more thoroughly. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd intermediate.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Lower reaction temperature slightly.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][6] Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6] Journal of the American Chemical Society. Retrieved from [Link]

  • Malinowski, J. T., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[7] PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

Substituted pyridine rings are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic functionalization of these heterocyclic systems is paramount for the development of novel molecular entities with tailored properties. 2-Iodo-3-methoxy-6-methylpyridine is a particularly valuable building block, offering multiple sites for chemical modification. The presence of a reactive iodo group at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 6-position provides a unique combination of electronic and steric properties that can be exploited for selective chemical transformations.[1]

The carbon-iodine bond at the 2-position is the primary handle for a wide array of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.[1] This guide provides detailed application notes and step-by-step protocols for the most common and effective methods for the functionalization of 2-Iodo-3-methoxy-6-methylpyridine, with a focus on palladium-catalyzed cross-coupling reactions and organolithium-based methodologies.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the modification of aryl halides like 2-Iodo-3-methoxy-6-methylpyridine.[2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] It is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the 2-iodo-3-methoxy-6-methylpyridine to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[3] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Synthesis of 2-Aryl-3-methoxy-6-methylpyridines

  • Reagents and Materials:

    • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (10:1 mixture), degassed

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Iodo-3-methoxy-6-methylpyridine, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-6-methylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-3-methoxy-6-methylpyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-methoxy-6-methylpyridine80-90
33-Thienylboronic acid2-(3-Thienyl)-3-methoxy-6-methylpyridine75-85
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[7]

Mechanistic Rationale: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyridine to the Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium complex then furnishes the alkynylated pyridine.[6]

Experimental Protocol: Synthesis of 2-Alkynyl-3-methoxy-6-methylpyridines

  • Reagents and Materials:

    • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-3-methoxy-6-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add degassed triethylamine or diisopropylamine, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3-methoxy-6-methylpyridine80-90
21-Hexyne2-(Hex-1-yn-1-yl)-3-methoxy-6-methylpyridine75-85
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-3-methoxy-6-methylpyridine85-95
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[9]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[10] The use of bulky, electron-rich phosphine ligands is critical for promoting the reductive elimination step.[11]

Experimental Protocol: Synthesis of 2-Amino-3-methoxy-6-methylpyridines

  • Reagents and Materials:

    • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous toluene or dioxane

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and the base.

    • Add 2-Iodo-3-methoxy-6-methylpyridine and the amine.

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over MgSO₄.

    • Concentrate the solution and purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1Morpholine4-(3-Methoxy-6-methylpyridin-2-yl)morpholine80-90
2AnilineN-Phenyl-3-methoxy-6-methylpyridin-2-amine70-85
3BenzylamineN-(Benzyl)-3-methoxy-6-methylpyridin-2-amine75-85
D. Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] It provides a powerful method for the synthesis of substituted alkenes.[7]

Mechanistic Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the iodopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated pyridine product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[12]

Experimental Protocol: Synthesis of 2-Vinyl-3-methoxy-6-methylpyridines

  • Reagents and Materials:

    • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

    • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

    • Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2-Iodo-3-methoxy-6-methylpyridine, Pd(OAc)₂, P(o-tol)₃, and the base.

    • Add the anhydrous solvent and the alkene.

    • Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over MgSO₄.

    • Concentrate the solution and purify the residue by flash column chromatography.

Data Presentation: Representative Heck Reactions

EntryAlkeneProductTypical Yield (%)
1Styrene2-(2-Phenylvinyl)-3-methoxy-6-methylpyridine70-80
2Butyl acrylateButyl 3-(3-methoxy-6-methylpyridin-2-yl)acrylate65-75

II. Organolithium-Based Functionalization Strategies

Organolithium reagents offer alternative pathways for the functionalization of 2-Iodo-3-methoxy-6-methylpyridine, enabling the introduction of a different range of functional groups.

A. Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that converts an aryl halide into an aryllithium species, which can then be trapped with various electrophiles.[13] This method is particularly effective for iodoarenes.[14]

Mechanistic Rationale: The reaction proceeds through a four-centered transition state or an "ate-complex" intermediate, where the more electropositive lithium exchanges with the iodine atom.[15] The resulting aryllithium is a potent nucleophile and base.

Experimental Protocol: Functionalization via Lithiation

  • Reagents and Materials:

    • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

    • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)

    • Electrophile (e.g., DMF, benzaldehyde, CO₂) (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve 2-Iodo-3-methoxy-6-methylpyridine in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the organolithium reagent dropwise and stir for 30-60 minutes at -78 °C.

    • Add the electrophile and continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by chromatography or crystallization.

B. Directed ortho-Metalation (DoM)

The methoxy group at the 3-position can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base like an organolithium reagent.[16] In this specific substrate, the most acidic proton ortho to the methoxy group is at the 4-position.

Mechanistic Rationale: The heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent, delivering the base to the proximal ortho proton and leading to regioselective deprotonation.[16]

Experimental Protocol: Functionalization at the 4-Position

  • Reagents and Materials:

    • 3-Methoxy-6-methylpyridine (starting material for this specific transformation)

    • sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) (1.2 equiv)

    • Electrophile (1.2 equiv)

    • Anhydrous THF

  • Procedure:

    • Dissolve 3-methoxy-6-methylpyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the organolithium reagent or LDA and stir for 1-2 hours at -78 °C.

    • Add the electrophile and stir for an additional 1-2 hours at -78 °C before warming to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Work-up and purify as described for the lithium-halogen exchange protocol.

III. Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[17] Handle in an inert atmosphere and avoid exposure to air, especially when dry.

  • Organolithium Reagents: Organolithium reagents are highly reactive and often pyrophoric.[18] They react violently with water and protic solvents. All manipulations must be carried out under a strictly inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.[19] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[20]

  • Solvents: Many of the solvents used in these protocols (e.g., toluene, THF, DMF) are flammable and have associated health risks. Handle in a well-ventilated fume hood.

IV. Troubleshooting Common Issues

  • Low Yield in Cross-Coupling Reactions:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst.

    • Inefficient Ligand: The choice of ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often necessary.

    • Improper Base: The strength and solubility of the base can significantly impact the reaction. Anhydrous conditions are often crucial, especially with bases like K₃PO₄.[21]

    • Degradation of Reagents: Boronic acids can be prone to decomposition. Use high-quality reagents.

  • Side Reactions:

    • Homocoupling: In Sonogashira and Suzuki reactions, homocoupling of the alkyne or boronic acid can occur. This can often be minimized by slow addition of the coupling partner or by adjusting the catalyst and ligand system.

    • Debromination/Deiodination: In some cases, reduction of the carbon-halogen bond can be a competing side reaction. This can be influenced by the solvent, base, and temperature.

V. Visualizations

Suzuki_Miyaura_Coupling 2-Iodo-3-methoxy-6-methylpyridine 2-Iodo-3-methoxy-6-methylpyridine Oxidative Addition Oxidative Addition 2-Iodo-3-methoxy-6-methylpyridine->Oxidative Addition Pd(0)L_n Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Aryl-Pd(II) Intermediate->Reductive Elimination 2-Aryl-3-methoxy-6-methylpyridine 2-Aryl-3-methoxy-6-methylpyridine Reductive Elimination->2-Aryl-3-methoxy-6-methylpyridine Pd(0)L_n Pd(0)L_n Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination 2-Iodo-3-methoxy-6-methylpyridine 2-Iodo-3-methoxy-6-methylpyridine Oxidative Addition Oxidative Addition 2-Iodo-3-methoxy-6-methylpyridine->Oxidative Addition Pd(0)L_n Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Ligand Exchange Ligand Exchange Pd(II) Intermediate->Ligand Exchange Amine Amine Amine->Ligand Exchange Base Pd(II)-Amido Complex Pd(II)-Amido Complex Ligand Exchange->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination 2-Amino-3-methoxy-6-methylpyridine 2-Amino-3-methoxy-6-methylpyridine Reductive Elimination->2-Amino-3-methoxy-6-methylpyridine Pd(0)L_n Pd(0)L_n Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithium_Halogen_Exchange 2-Iodo-3-methoxy-6-methylpyridine 2-Iodo-3-methoxy-6-methylpyridine Aryllithium Intermediate Aryllithium Intermediate 2-Iodo-3-methoxy-6-methylpyridine->Aryllithium Intermediate n-BuLi, -78°C Functionalized Product Functionalized Product Aryllithium Intermediate->Functionalized Product Electrophile (E+)

Caption: Workflow for lithium-halogen exchange.

VI. References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Safe handling of organolithium compounds in the laboratory | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Peking University. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Evans, P. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for the Sonogashira cross-coupling reaction, specifically tailored for the 2-Iodo-3-methoxy-6-methylpyridine substrate. As an electron-rich and moderately hindered heteroaromatic iodide, this substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This document is designed for researchers and drug development professionals seeking to move beyond standard procedures and systematically resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the challenges specific to coupling 2-Iodo-3-methoxy-6-methylpyridine.

Q1: My Sonogashira reaction with 2-Iodo-3-methoxy-6-methylpyridine is resulting in low or no yield. What are the primary causes?

A: Low conversion with this substrate typically stems from a few key factors rooted in its electronic and steric properties.

  • Sub-optimal Catalyst Activation: The substrate is electron-rich due to the methoxy (-OCH₃) and methyl (-CH₃) groups. These electron-donating groups increase the electron density on the pyridine ring, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-iodine bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Catalyst Inhibition or Decomposition: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Furthermore, if reaction conditions are not ideal, the active Pd(0) catalyst can decompose into inactive palladium black, a common issue in cross-coupling chemistry.[3]

  • Steric Hindrance: The methoxy group at the 3-position provides some steric bulk adjacent to the reaction center, which can further impede the approach of the bulky palladium catalyst.

  • Ineffective Base/Solvent System: The choice of base and solvent is critical and interdependent.[4] An inappropriate combination can lead to poor solubility of reagents or insufficient deprotonation of the terminal alkyne, halting the catalytic cycle.

Q2: I'm observing significant side products. What are they, and how can they be minimized?

A: The two most prevalent side reactions in this coupling are Glaser-Hay homocoupling and protodehalogenation.

  • Alkyne Homocoupling (Glaser Coupling): This is the dimerization of your terminal alkyne to form a diyne. This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[5] To minimize it:

    • Ensure Rigorous Inert Atmosphere: Deoxygenate your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[5]

    • Minimize Copper(I) Loading: Use the lowest effective concentration of the copper co-catalyst.

    • Switch to Copper-Free Conditions: This is the most effective method to eliminate Glaser coupling.[5] See Protocol B for an optimized copper-free procedure.

  • Protodehalogenation: This is the reduction of the starting material, 2-Iodo-3-methoxy-6-methylpyridine, to 3-methoxy-6-methylpyridine, effectively removing the iodine. This often occurs when the catalytic turnover is slow, allowing side pathways to compete. Improving the efficiency of the main Sonogashira cycle by optimizing the catalyst, ligand, and base will suppress this side reaction.

Q3: Is a copper co-catalyst necessary for this substrate?

A: Not necessarily, and often it's preferable to avoid it. While the classic Sonogashira reaction uses a copper(I) salt (typically CuI) to act as a co-catalyst that accelerates the reaction, its use comes with significant drawbacks, most notably the promotion of alkyne homocoupling.[1][5][6]

  • With Copper (Classical Conditions): The copper salt reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7] This pathway is often very fast.

  • Without Copper (Copper-Free Conditions): Modern, highly active palladium catalysts with bulky, electron-rich ligands can effectively catalyze the reaction without copper.[5][8] While potentially slower, these systems offer the significant advantage of cleaner reaction profiles with little to no homocoupling, simplifying purification. For a substrate like 2-Iodo-3-methoxy-6-methylpyridine, where achieving high purity is often critical, a copper-free approach is highly recommended.

Section 2: Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Problem 1: Low to No Conversion of 2-Iodo-3-methoxy-6-methylpyridine

If your starting material remains largely unreacted, follow this workflow.

start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality & Inertness - Purity of iodo-pyridine? - Freshly distilled amine/solvent? - Rigorous deoxygenation? start->check_reagents START optimize_catalyst Step 2: Enhance Catalyst Activity - Switch to a more active ligand (e.g., PPh₃ → XPhos, SPhos) - Use a pre-formed Pd(0) source or a modern pre-catalyst. check_reagents->optimize_catalyst If reagents are pure and conditions inert optimize_base Step 3: Re-evaluate Base/Solvent System - Is base strong enough? (e.g., TEA → DIPA, Cs₂CO₃) - Check reagent solubility in solvent. optimize_catalyst->optimize_base If still low yield optimize_temp Step 4: Adjust Reaction Temperature - Gradually increase temperature (e.g., RT → 40°C → 60°C) - Monitor for catalyst decomposition. optimize_base->optimize_temp If still low yield success Yield Improved optimize_temp->success Monitor progress

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Reagent Integrity is Paramount: Impurities, particularly oxygen and water, can deactivate the catalyst and promote side reactions. Amine bases can degrade over time.

  • Ligand Choice is Critical: For an electron-rich substrate, a ligand must be sufficiently electron-rich to facilitate the oxidative addition step. Bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands create a more reactive and stable catalytic species that can overcome the electronic barrier.[1][8]

  • Base-Solvent Synergy: An amine base like triethylamine (TEA) may not be strong enough for some alkynes. Diisopropylamine (DIPA) or an inorganic base like cesium carbonate (Cs₂CO₃) can be more effective.[7][8] However, inorganic bases have poor solubility in solvents like toluene, which can impact reaction rates.[4] A switch to a more polar solvent like DMF may be necessary in such cases.

Problem 2: Significant Alkyne Homocoupling Observed

If your primary impurity is the alkyne dimer, focus on eliminating oxidative conditions.

  • Improve Inert Technique: Re-evaluate your deoxygenation procedure. Ensure all glassware is flame-dried, and the inert gas flow is maintained throughout the entire setup and reaction time.

  • Reduce or Remove Copper(I): If you are using a copper co-catalyst, first try reducing its loading (e.g., from 2 mol% to 0.5 mol%). If homocoupling persists, the most robust solution is to switch to a copper-free protocol.[5] This completely removes the primary pathway for this side reaction.

Problem 3: Reaction Mixture Turns Black (Palladium Black Formation)

The appearance of a fine black precipitate is a visual indicator of catalyst decomposition into inactive, elemental palladium.

  • Change Solvent: Solvents like THF can sometimes promote the formation of palladium black.[8] Switching to toluene, dioxane, or DMF may stabilize the catalyst.

  • Use a More Robust Ligand: Standard triphenylphosphine (PPh₃) can dissociate from the palladium center at elevated temperatures, leading to aggregation. Using bulky, strongly-coordinating ligands like XPhos, SPhos, or P(t-Bu)₃ provides greater steric protection around the metal center, preventing decomposition.[8]

  • Lower the Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. If you are running the reaction at elevated temperatures, try reducing it and compensating with a more active catalyst system or longer reaction time.

Section 3: Optimized Experimental Protocols

These protocols provide actionable starting points for your experiments.

Protocol A: Standard Copper-Cocatalyzed Conditions

This is a traditional starting point but may require optimization.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 2-Iodo-3-methoxy-6-methylpyridine (1.0 eq).

  • Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2 mol%) and copper(I) iodide (CuI; 1.5 mol%).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Base: Add degassed solvent (e.g., THF or toluene, 5 mL per mmol of substrate) and a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove the amine base and copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol B: Advanced Copper-Free Conditions (Recommended)

This protocol is designed to minimize side reactions and is often more suitable for complex substrates.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and argon inlet, add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4.4 mol%).

  • Reagent Addition: Add 2-Iodo-3-methoxy-6-methylpyridine (1.0 eq) and a solid inorganic base (e.g., Cs₂CO₃ or K₂CO₃; 2.5 eq).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon three times.

  • Solvent: Add degassed solvent (e.g., Dioxane or DMF, 4 mL per mmol of substrate) via cannula or syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS. These reactions may require higher temperatures than copper-catalyzed versions.

  • Workup: Upon completion, cool the reaction, filter through a pad of celite to remove the inorganic base and catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Section 4: Key Parameter Optimization Tables

Use these tables to guide your selection of reagents based on the specific requirements of your reaction.

Table 1: Comparison of Catalyst & Ligand Systems

Catalyst SourceLigandTypical Loading (mol%)ProsConsBest For...
PdCl₂(PPh₃)₂Triphenylphosphine1-5%Inexpensive, readily available.Can be unstable at high temp; low activity for electron-rich substrates.Initial screening, simple substrates.
Pd(PPh₃)₄Triphenylphosphine2-5%A direct source of Pd(0).Air-sensitive, can be less active than modern systems.Traditional protocols.
Pd₂(dba)₃P(t-Bu)₃ 1-2% (Pd), 2-4% (Ligand)Highly active, promotes fast oxidative addition.Air-sensitive (ligand), requires careful handling.Overcoming electronic deactivation.
Pd(OAc)₂XPhos / SPhos 1-3% (Pd), 2-6% (Ligand)High thermal stability, excellent activity for hindered/rich substrates.[8]More expensive.The recommended system for 2-Iodo-3-methoxy-6-methylpyridine.
PEPPSI™-IPrNHC Ligand1-3%Very stable, often allows for reactions in air.[5]Can be less reactive for some substrate combinations.Robustness and ease of setup.

Table 2: Guide to Solvent and Base Selection

SolventCompatible Base(s)Temperature RangeNotes
Toluene TEA, DIPA, Hunig's BaseRT - 110 °CGood general-purpose, non-polar solvent. Less likely to promote catalyst decomposition than THF.
THF TEA, DIPART - 66 °CCommon, but can sometimes lead to palladium black formation.[8]
Dioxane TEA, DIPA, K₂CO₃, Cs₂CO₃RT - 101 °CExcellent choice for copper-free reactions with inorganic bases.
DMF / DMAc TEA, DIPA, K₂CO₃, Cs₂CO₃RT - 150 °CGood for reactions with poor solubility, but can be difficult to remove.
Acetonitrile TEA, DIPART - 82 °CPolar aprotic solvent, good for a range of couplings.
Amine (as solvent) The amine itself (e.g., TEA, DIPA)RT - B.P. of amineSimplifies reaction setup, but can complicate workup.[5]

Section 5: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl L₂Pd(II)(Ar)(I) pd0->pd2_aryl Oxidative Addition pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Desired Product) pd2_alkyne->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation (via Base) cu_acetylide->pd2_aryl From Cu Cycle cui CuI base Base aryl_halide Ar-I (2-Iodo-3-methoxy-6-methylpyridine) aryl_halide->pd2_aryl

Caption: The dual catalytic cycles of a copper-cocatalyzed Sonogashira reaction.

The reaction is understood to proceed via two interconnected catalytic cycles.[1][6] The palladium cycle does the primary work of C-C bond formation, while the copper cycle serves to activate the alkyne, increasing the overall reaction rate.[5][7] In copper-free systems, the alkyne coordinates directly to the palladium center after oxidative addition, followed by deprotonation by the base.

References

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Examples of Sonogashira reactions using our optimized conditions in... - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are working with 2-Iodo-3-methoxy-6-methylpyridine , a scaffold that I affectionately call "The Tri-Modal Trap." It is a deceptively simple molecule that offers three distinct reactive sites, often leading to "schizophrenic" reactivity where the molecule does what it wants, not what you want.

This guide addresses the specific regioselectivity challenges defined by the competition between the C2-Iodine (Halogen-Lithium Exchange) , the C4-Proton (Directed Ortho Metalation) , and the C6-Methyl (Lateral Lithiation) .

Part 1: The Reactivity Landscape

Before troubleshooting, you must visualize the electronic and steric battlefield.

ReactivityMap Substrate 2-Iodo-3-methoxy-6-methylpyridine C2 C2-Iodine (The Trap) Substrate->C2 Susceptible to Nucleophilic Attack (Li-X) C4 C4-Proton (The Target) Substrate->C4 Activated by 3-OMe (DoM) C6 C6-Methyl (The Distraction) Substrate->C6 Benzylic Acidity (Lateral Lithiation) C2_Context Fastest Reaction with n-BuLi (Kinetic Control) C2->C2_Context C4_Context Requires Non-Nucleophilic Base (LDA/LiTMP) C4->C4_Context C6_Context Requires Thermodynamic Control or Superbases C6->C6_Context

Figure 1: The "Tri-Modal" reactivity profile. The 3-methoxy group directs to C4, but the 2-iodine is a "soft" target for nucleophilic bases, causing unwanted exchange.

Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: "I want to functionalize C4 (DoM), but I keep losing the Iodine."

The Issue: You are likely using n-Butyllithium (n-BuLi) .[1][2][3][4][5] The Science: Iodine is an excellent leaving group. n-BuLi acts as a nucleophile first and a base second. At -78°C, the rate of Lithium-Halogen Exchange (Li-X) at the C2-I bond is orders of magnitude faster than the deprotonation at C4. You are creating 2-lithiopyridine, which then quenches to give the de-iodinated product.

The Solution: Switch to a Non-Nucleophilic Base . You must decouple basicity from nucleophilicity. Use Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[6]

  • Why? These bases are sterically bulky. They cannot approach the C2-I bond to perform the nucleophilic attack (Li-X) but are strong enough to abstract the C4 proton, which is acidified by the adjacent 3-methoxy group (Directed Ortho Metalation).

Protocol 1: C4-Selective DoM (Retaining Iodine)

  • Preparation: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF under Argon. Cool to -78°C.[3][7]

  • Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA in situ.

  • Substrate Addition: Add 2-iodo-3-methoxy-6-methylpyridine (dissolved in THF) dropwise at -78°C.

    • Critical: Maintain temperature below -70°C to prevent "Halogen Dance" (migration of the iodine).

  • Metalation: Stir for 1-2 hours. The solution usually turns bright yellow/orange (lithiated species).

  • Quench: Add your electrophile (e.g., aldehyde, halide) and warm slowly to RT.

Scenario B: "Suzuki Coupling at C2 is failing or very slow."

The Issue: Steric Hindrance. The Science: The 3-methoxy group is an Ortho-substituent relative to the iodine. This creates significant steric bulk that hinders the Oxidative Addition step of the catalytic cycle. Standard ligands (PPh3) or conditions (Pd(PPh3)4) often fail to penetrate this steric wall, leading to recovered starting material or de-iodination.

The Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands . Switch to SPhos or XPhos .

  • Why? These ligands are electron-rich (facilitating oxidative addition into the hindered C-I bond) and bulky (stabilizing the monoligated Pd(0) species).

Data Table: Catalyst Performance Comparison

Catalyst SystemYield (C2-Arylation)Notes
Pd(PPh3)4 / Na2CO3< 20%Mostly starting material recovered.
Pd(dppf)Cl2 / K2CO345%Slow conversion; requires high heat.
Pd2(dba)3 / SPhos / K3PO4 92% Gold Standard. Complete conversion at 60°C.
Pd(OAc)2 / XPhos / Cs2CO388%Excellent for very bulky boronic acids.
Scenario C: "I want to functionalize the C6-Methyl group, but the ring reacts instead."

The Issue: Kinetic vs. Thermodynamic Control. The Science: The C4 proton is kinetically more acidic due to the inductive effect of the OMe group and the Nitrogen. The C6-methyl protons are "benzylic" and thermodynamically stable but kinetically slower to deprotonate at low temps.

The Solution: Lateral Lithiation Tactics. You need to push the equilibrium toward the benzylic anion.

Protocol 2: C6-Methyl Lateral Functionalization

  • Reagent: Use LIDAKOR (n-BuLi + t-BuOK) or BuLi-LiDMAE (Superbase).

  • Condition: If using LDA, perform the deprotonation at -78°C, then allow the reaction to warm to -20°C or 0°C before adding the electrophile.

    • Mechanism:[5][8][9][10] The kinetic C4-lithio species will form first. Upon warming, it will isomerize (proton transfer) to the thermodynamically more stable C6-lithiomethyl species.

Part 3: Decision Logic (Workflow)

Use this flowchart to select the correct reagent for your specific target.

DecisionTree Goal What is your Target Site? Path_C2 Replace Iodine (C2) Goal->Path_C2 Path_C4 Functionalize Ring (C4) Goal->Path_C4 Path_C6 Extend Methyl Chain (C6) Goal->Path_C6 Reagent_C2 Use iPrMgCl·LiCl (Turbo Grignard) 0°C Path_C2->Reagent_C2 Avoids Protonation Reagent_C4 Use LDA or LiTMP (Non-Nucleophilic) -78°C Path_C4->Reagent_C4 Avoids Li-X Reagent_C6 Use LDA -> Warm to 0°C (Thermodynamic Shift) Path_C6->Reagent_C6 Isomerization

Figure 2: Experimental workflow for reagent selection based on regioselectivity goals.

References
  • Direct Lithiation Principles: Snieckus, V. "Directed Ortho Metalation.[10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link

  • Turbo Grignard (Li-X vs Deprotonation): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Steric Hindrance in Suzuki Coupling: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Lateral Lithiation of Picolines: Gros, P.; Fort, Y.[11] "Regioselective lithiation of 2-picoline and derivatives." European Journal of Organic Chemistry, 2002. Link

Sources

choosing the right palladium ligand for 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 2I-3OMe-6Me-PYR
Topic: Ligand Selection & Optimization for 2-Iodo-3-methoxy-6-methylpyridine
Status: Open
Assigned Specialist: Senior Application Scientist

Module 1: Substrate Intelligence (Know Your Molecule)

Before selecting a ligand, you must understand the unique "personality" of 2-Iodo-3-methoxy-6-methylpyridine . This substrate presents a triad of electronic and steric features that dictate the success of your cross-coupling.

FeatureEffect on CatalysisTechnical Verdict
2-Iodo (C–I Bond) High Reactivity. The C–I bond is weak and undergoes Oxidative Addition (OA) very rapidly, even at room temperature.Risk: Fast OA can lead to homocoupling or dehalogenation if the Transmetalation (TM) or Amine binding step is slow.
Pyridine Nitrogen Catalyst Poison. The lone pair on nitrogen binds to electrophilic Pd(II) centers, forming inactive L2Pd(Ar)(X) species (off-cycle resting states).Mitigation: Requires bulky ligands or heat to dissociate the Pd–N bond.
6-Methyl Group The Shield. This is your greatest asset. The steric bulk at the ortho position hinders the nitrogen from binding tightly to the Palladium.Advantage: Reduces catalyst poisoning significantly compared to unsubstituted pyridines.
3-Methoxy Group Electronic Donation. As an Electron Donating Group (EDG), it makes the ring electron-rich, slightly slowing OA compared to electron-poor pyridines.Nuance: It may also act as a weak hemilabile ligand, stabilizing the Pd(II) intermediate.

Module 2: Ligand Selection Matrix

Do not use a "one size fits all" approach. Select your ligand based on the reaction type and the coupling partner.

Decision Logic (Visualized)

LigandSelector Start Reaction Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald EasyBoronic Simple Aryl/Alkyl Boronic Acid Suzuki->EasyBoronic HardBoronic Heterocyclic/Hindered Boronic Acid Suzuki->HardBoronic PrimaryAmine Primary Amine (R-NH2) Buchwald->PrimaryAmine SecondaryAmine Secondary Amine (R2NH) Buchwald->SecondaryAmine Sol_SPhos Rec: SPhos (Universal) EasyBoronic->Sol_SPhos Standard Sol_XPhos Rec: XPhos (High Turnover) HardBoronic->Sol_XPhos Robust Sol_Brett Rec: BrettPhos (Selective) PrimaryAmine->Sol_Brett Prevents bis-arylation Sol_RuPhos Rec: RuPhos (Steric Bulk) SecondaryAmine->Sol_RuPhos Excellent for 2°

Figure 1: Ligand Selection Decision Tree based on coupling partner sterics and electronics.

Detailed Recommendations
Reaction ClassRecommended LigandCatalyst PrecursorRationale
Suzuki-Miyaura SPhos or XPhos XPhos Pd G4 Dialkylbiarylphosphines facilitate the transmetalation of hindered substrates. XPhos is particularly good at preventing the "poisoning" effect of the pyridine nitrogen.
Buchwald-Hartwig (1° Amines) BrettPhos BrettPhos Pd G4 BrettPhos is designed to be extremely bulky, ensuring mono-arylation of primary amines and preventing the pyridine nitrogen from coordinating.
Buchwald-Hartwig (2° Amines) RuPhos RuPhos Pd G4 RuPhos is the gold standard for secondary amines. Its bulk promotes the difficult Reductive Elimination step.
Negishi/Sonogashira XPhos or dppf Pd(dppf)Cl₂ For Sonogashira, the bisphosphine dppf often outperforms monophosphines by stabilizing the Pd center against copper acetylides.

Module 3: Experimental Protocols

Protocol A: Suzuki Coupling (Robust Method)

Target: Coupling with a phenylboronic acid derivative.

The "Self-Validating" System: We use a G4 Precatalyst . Why? Traditional Pd(OAc)₂ or Pd₂dba₃ requires reduction to Pd(0) in situ, often by the phosphine or boronic acid. In the presence of your pyridine substrate, the unreduced Pd(II) can get trapped by the pyridine nitrogen before it enters the cycle. G4 precatalysts release active LPd(0) immediately upon heating.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temps).

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and catalyst to a vial equipped with a stir bar.

  • Evacuate: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active phosphine species.

  • Solvent Add: Inject degassed solvent through the septum.

  • Reaction: Heat to 60°C . (Note: 2-Iodo is reactive; you do not need the standard 100°C. Lower heat prevents dehalogenation).

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, raise temp to 80°C.

Protocol B: Buchwald-Hartwig Amination

Target: Coupling with a secondary cyclic amine (e.g., morpholine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu in a glovebox (it is hygroscopic; water kills this reaction).

  • Mix: Combine substrate, amine, base, and catalyst under inert atmosphere.

  • Heat: Stir at 80°C .

  • Workup: Dilute with EtOAc, wash with water.[1] Note: Pyridine products can be water-soluble at low pH. Keep aqueous layer basic (pH > 10) during extraction.

Module 4: Troubleshooting & FAQs

Q1: I see the starting material disappearing, but I'm getting "Protodehalogenation" (Product is 3-methoxy-6-methylpyridine). Why?

Diagnosis: The Oxidative Addition (OA) happened, but the cycle stalled. The Pd(II)-Ar species waited too long for the coupling partner and instead grabbed a Hydride (H-) from the solvent or base. Solution:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) which are hydride sources. Use Toluene or Dioxane.[1]

  • Increase Concentration: High concentration forces the Transmetalation/Amine binding to happen faster than the side reaction.

  • Check Water: If doing Buchwald, ensure the system is strictly anhydrous.

Q2: The reaction turns black immediately and stalls.

Diagnosis: "Palladium Black" formation. The ligand has dissociated, and Pd(0) has aggregated into inactive metal particles. This often happens if the pyridine nitrogen displaces the phosphine ligand. Solution:

  • Stronger Ligand: Switch to XPhos or BrettPhos . The biaryl backbone creates a "roof" over the Pd, making it physically impossible for the pyridine nitrogen to displace the phosphorus.

  • Lower Temperature: High heat accelerates ligand dissociation. Since you have an Iodide , try running at 40°C.

Q3: Can I use cheaper Pd(PPh3)4?

Verdict: For simple Suzuki couplings, yes , it might work because the 2-Iodo bond is so reactive. However, for Buchwald-Hartwig, no . PPh3 is not bulky enough to promote the reductive elimination of the electron-rich amine from the electron-rich pyridine ring. You will get low yields and stuck intermediates.

Module 5: Mechanistic Visualization

Understanding why the reaction fails helps you fix it.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OA_Step Oxidative Addition (Fast for C-I) Pd0->OA_Step PdII_Ar Pd(II)-Ar-I Intermediate OA_Step->PdII_Ar Poison_Path Path A: Poisoning (Pyridine N binds Pd) PdII_Ar->Poison_Path Small Ligand (PPh3) Cycle_Path Path B: Productive Cycle (Ligand shields Pd) PdII_Ar->Cycle_Path Bulky Ligand (XPhos/RuPhos) Dead DEAD CATALYST (Stalled Species) Poison_Path->Dead Product Product Formation (Reductive Elimination) Cycle_Path->Product

Figure 2: The critical divergence point. Small ligands allow the pyridine nitrogen to bind (Path A), while bulky ligands shield the metal (Path B).

References
  • Vertex AI Search. (2025). Palladium catalyzed cross coupling 2-iodo-3-methoxy-6-methylpyridine. 2

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. 3[4][5][6][7][8]

  • BenchChem. (2025).[1][9] Application Notes for Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene. 9

  • Sigma-Aldrich. (2025). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. 10

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines. 11

Sources

Technical Support Center: Synthesis and Purification of 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to removing impurities from 2-Iodo-3-methoxy-6-methylpyridine synthesis.

Introduction

2-Iodo-3-methoxy-6-methylpyridine is a valuable substituted pyridine intermediate, critical in the development of pharmaceutical compounds and other complex organic molecules.[1] Its utility stems from the reactive iodo group, which serves as a handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. The synthesis, typically an electrophilic iodination of the 3-methoxy-6-methylpyridine core, can present challenges related to selectivity, reaction completion, and purification. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and obtain a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of 2-Iodo-3-methoxy-6-methylpyridine.

Question 1: My reaction shows low conversion, and the primary spot on my TLC plate corresponds to the starting material. What went wrong?

Answer:

Low conversion in this iodination reaction typically points to issues with the activation of iodine or suboptimal reaction conditions. The pyridine ring is electron-deficient and requires a potent electrophilic iodine species (like I+) to react efficiently.

Causality and Resolution:

  • Ineffective Iodinating System: Molecular iodine (I₂) alone is not electrophilic enough to iodinate the pyridine ring effectively. Its reaction requires an oxidizing agent to generate a more potent electrophile, or the use of a pre-activated iodine source.

    • Insight: A common and effective method involves reacting 3-methoxy-6-methylpyridine with potassium iodide (KI) and iodine (I₂) in a solvent like tetrahydrofuran (THF).[2] Another approach uses iodine in the presence of an oxidizing agent, such as sodium nitrite with hydrochloric acid.[1] The choice of method can influence reaction rate and side products.

  • Insufficient Reaction Time or Temperature: Electrophilic substitution on pyridine rings can be sluggish.

    • Insight: Ensure the reaction is allowed to proceed for a sufficient duration. Progress should be monitored by a reliable method like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3][4] Gentle heating may be required, but excessive temperatures should be avoided to minimize side-product formation.

Recommended Protocol (Based on KI/I₂ Method):

  • In a round-bottom flask, dissolve 3-methoxy-6-methylpyridine in anhydrous THF.

  • Add potassium iodide (KI) and molecular iodine (I₂) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction every 1-2 hours using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The product should have a different Rf value than the starting material.

  • Once the starting material spot has disappeared or is minimal, proceed with the reaction workup.

Question 2: After the workup, my crude product is a dark brown or purple solid/oil. How do I remove this color?

Answer:

A persistent brown or purple color is a definitive sign of residual elemental iodine (I₂). This is a very common issue, as an excess of iodine is often used to drive the reaction to completion. Fortunately, it is easily removed during the workup.

Causality and Resolution:

  • The Chemistry of Quenching: Elemental iodine (I₂), which is colored, can be reduced to colorless iodide ions (I⁻). This is achieved by washing the organic reaction mixture with an aqueous solution of a mild reducing agent.

  • Recommended Reagent: The most common and effective quenching agent is aqueous sodium thiosulfate (Na₂S₂O₃).[5][6][7] Sodium sulfite (Na₂SO₃) is also a viable alternative.

    • Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ (Sodium Tetrathionate)

Step-by-Step Quenching Protocol:

  • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Shake the funnel vigorously until the organic layer becomes colorless or pale yellow.[6] One wash is often sufficient, but a second may be necessary if the color persists.

  • Separate the aqueous layer.

  • Proceed with a subsequent wash using saturated sodium bicarbonate to remove any acidic residue, followed by a brine wash to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-methoxy-6-methylpyridine + KI + I₂ in THF Reaction Stir at RT or gentle heat Reactants->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Quench Quench with aq. Na₂S₂O₃ (Removes I₂ color) Monitoring->Quench Reaction Complete Extraction Extract with EtOAc Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure 2-Iodo-3-methoxy- 6-methylpyridine Purify->Pure G Start Analyze Crude Product TLC TLC shows mainly starting material Start->TLC Color Product is dark purple/brown Start->Color ExtraSpots Multiple spots/peaks on TLC/GC Start->ExtraSpots Action1 Incomplete Reaction -> Increase reaction time -> Check reagent stoichiometry TLC->Action1 Action2 Residual Iodine (I₂) -> Wash with aq. Na₂S₂O₃ Color->Action2 Action3 Isomers/Byproducts -> Purify via column chromatography ExtraSpots->Action3

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Iodo-3-methoxy-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the bench to a larger scale. As a pivotal intermediate in medicinal chemistry and materials science, robust and scalable access to this compound is critical.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of Synthetic Strategy

The synthesis of 2-Iodo-3-methoxy-6-methylpyridine is primarily achieved through the electrophilic iodination of its precursor, 3-methoxy-6-methylpyridine. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy and methyl groups, directs the incoming electrophile (an iodonium species) to the C2 position. Two principal methods are commonly reported:

  • Iodination with an Oxidizing Agent: This classic approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as sodium nitrite with hydrochloric acid, or hydrogen peroxide.[1][2] The oxidant converts I₂ into a more potent electrophilic species (e.g., I+), facilitating the substitution reaction.

  • Direct Iodination with Iodine and a Base/Lewis Acid: A common alternative involves reacting the starting material with molecular iodine and potassium iodide (KI) in a suitable solvent like tetrahydrofuran (THF).[1][3] This method can offer milder conditions.

While seemingly straightforward, scaling these reactions introduces challenges related to reaction control, product purity, and safety. This guide will dissect these issues and provide actionable solutions.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section is structured to address specific problems you may encounter during your synthesis campaign.

Question 1: My reaction yield is significantly lower on a larger scale than in my initial lab experiments. What are the likely causes and how can I fix this?

Low yield is a multifaceted problem often stemming from a combination of factors that become more pronounced at scale.[4]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: Mass and heat transfer limitations in larger reactors can lead to poor mixing and localized "cold spots," slowing the reaction. The exothermic nature of the iodination might be deceptively fast in a small flask but requires more rigorous control at scale.

    • Troubleshooting:

      • Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPC) like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

      • Stochiometry: Ensure the molar ratios are maintained. On a larger scale, minor weighing errors can become significant. A slight excess of the iodinating agent may be required to drive the reaction to completion.[4]

      • Controlled Addition: Add the iodinating agent or oxidant solution subsurface and at a controlled rate to maintain a consistent reaction temperature and concentration profile.

  • Side Reactions:

    • Causality: Over-iodination (di-iodination) or oxidation of the starting material or product can occur, especially if there are localized areas of high reagent concentration or temperature spikes.[5]

    • Troubleshooting:

      • Temperature Optimization: Maintain the optimal reaction temperature rigorously. Use a reactor with efficient cooling and a calibrated temperature probe. Run small-scale experiments to define the ideal temperature window that maximizes yield and minimizes byproducts.

      • Solvent Selection: The solvent must fully dissolve all reactants to ensure a homogeneous reaction.[4] For scale-up, consider solvents with a higher boiling point for better temperature control.

  • Product Degradation during Workup:

    • Causality: The product may be sensitive to prolonged exposure to acidic or basic conditions during the workup. Residual iodine can also lead to discoloration and impurities.

    • Troubleshooting:

      • Efficient Quenching: After the reaction is complete, quench any remaining iodine promptly with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.

      • Minimize Workup Time: Streamline extraction and washing steps. Avoid letting the product sit in aqueous layers for extended periods.

Question 2: I am observing the formation of isomeric impurities. How can I improve the regioselectivity for the desired 2-iodo product?

The formation of isomers is a classic challenge in electrophilic aromatic substitution.

Underlying Principles & Optimization:

  • Directing Effects: The methoxy (-OCH₃) group at the 3-position and the methyl (-CH₃) group at the 6-position are both ortho-, para-directing activators. The C2 position is ortho to the strongly activating methoxy group, making it the most electronically favorable site for substitution. The C4 position is para to the methoxy group, and the C5 position is ortho to the methyl group, representing potential sites for minor isomer formation.

  • Improving Selectivity:

    • Kinetic Control: Running the reaction at a lower, controlled temperature generally favors the formation of the kinetically preferred product (in this case, the 2-iodo isomer) by minimizing the energy available to overcome the activation barriers for the formation of less stable intermediates leading to other isomers.

    • Choice of Iodinating Agent: The bulkiness of the iodinating agent can influence regioselectivity. While I+ is the ultimate electrophile, its delivery agent matters. Experiment with different iodine sources (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl)) in small-scale trials to see if selectivity improves, though these can be more expensive for large-scale work.

Question 3: My product is difficult to purify at a large scale. Column chromatography is not feasible. What are my options?

Purification is a major bottleneck in scaling up.[6] Relying on chromatography for multi-kilogram batches is often impractical and costly.

Alternative Purification Strategies:

  • Crystallization:

    • Technique: This is the most desirable method for large-scale purification. The crude product, after workup and solvent removal, should be subjected to a systematic solvent screen to find a suitable recrystallization system.

    • Solvent Screening: Test a range of solvents (e.g., heptane, isopropanol, acetonitrile, toluene) and solvent/anti-solvent pairs. The ideal system will dissolve the product when hot but have low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.

    • Seeding: If the product is slow to crystallize, use a small amount of pure material as a seed crystal to induce crystallization.

  • Distillation:

    • Applicability: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be a viable option. Check the boiling point under vacuum and assess thermal stability via a small-scale trial or thermogravimetric analysis (TGA).

  • Acid/Base Wash & Extraction:

    • Technique: The basic nitrogen of the pyridine ring allows for selective extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent. This is a powerful technique for removing non-polar impurities.

III. Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis via Iodination with KI/I₂

This protocol is adapted from literature procedures.[3]

Step-by-Step Methodology:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-methoxy-6-methylpyridine (10.0 g, 81.2 mmol) and tetrahydrofuran (THF, 100 mL).

  • Reagent Preparation: In a separate beaker, prepare a solution of potassium iodide (KI, 20.2 g, 121.8 mmol) and iodine (I₂, 22.6 g, 89.3 mmol) in THF (50 mL).

  • Reaction: Cool the flask containing the pyridine derivative to 0-5 °C using an ice bath.

  • Addition: Add the KI/I₂ solution dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the mixture to 10 °C and slowly add a saturated aqueous solution of sodium thiosulfate (~50 mL) until the dark iodine color dissipates.

  • Extraction: Add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent like heptane or isopropanol.

Scale-Up Considerations & Parameter Summary
ParameterLab Scale (10 g)Pilot Scale (1 kg) ConsiderationRationale
Solvent Volume 150 mL THF10-15 LMaintain appropriate concentration for reaction kinetics and heat transfer.
Addition Time 1 hour2-4 hoursControl exotherm and ensure homogeneous mixing in a larger volume.
Agitation Magnetic StirrerMechanical Stirrer (Overhead)Ensure efficient mixing and prevent solids from settling in a large reactor.
Workup Quench Manual additionControlled pump additionAvoid temperature spikes from the exothermic quenching reaction.
Purification Column ChromatographyRecrystallization / DistillationChromatography is not economically or practically viable for large quantities.[6][7]

IV. Visualization of Workflow and Logic

General Synthesis and Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage charge_reagents Charge 3-methoxy-6-methylpyridine and Solvent (THF) cool Cool Reactor to 0-5 °C charge_reagents->cool add_iodine Controlled Addition of KI / I₂ Solution cool->add_iodine react Stir at Room Temperature (Monitor by IPC) add_iodine->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate Under Vacuum wash->concentrate crude Crude Product concentrate->crude purify Recrystallization or Distillation crude->purify final_product Pure 2-Iodo-3-methoxy-6-methylpyridine purify->final_product

Caption: Workflow for the synthesis of 2-Iodo-3-methoxy-6-methylpyridine.

Troubleshooting Decision Tree: Low Yield

G start Low Yield Observed check_ipc Check IPC Data (TLC, GC, HPLC) start->check_ipc sm_present Starting Material Remains? check_ipc->sm_present incomplete_reaction Issue: Incomplete Reaction sm_present->incomplete_reaction Yes no_sm No Starting Material sm_present->no_sm No optimize_time Action: Increase Reaction Time or Temperature incomplete_reaction->optimize_time check_stoich Action: Verify Reagent Stoichiometry & Quality incomplete_reaction->check_stoich check_impurities Analyze Crude for Impurities no_sm->check_impurities side_reactions Issue: Side Reactions check_impurities->side_reactions mass_balance Issue: Poor Mass Balance (Mechanical Loss) check_impurities->mass_balance optimize_temp Action: Lower Reaction Temp, Improve Addition Control side_reactions->optimize_temp optimize_workup Action: Optimize Extraction & Transfer Steps mass_balance->optimize_workup

Caption: Decision tree for troubleshooting low product yield.

V. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction? A: Iodine is corrosive and harmful if inhaled or swallowed.[8][9] Pyridine derivatives can be toxic.[10][11] Always perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that the reaction can be exothermic, and have an appropriate cooling bath ready.

Q2: Are there "greener" or more sustainable approaches to this synthesis? A: Yes, green chemistry principles can be applied. Consider using solvents with a better environmental profile. Some research focuses on solvent-free iodination methods or using more benign oxidizing agents like hydrogen peroxide.[12] Mechanochemical methods, like ball-milling, are also being explored for similar syntheses to reduce solvent waste.[13]

Q3: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are required.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC or GC: The most effective methods for determining purity and quantifying any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid product.

Q4: Can I use N-Iodosuccinimide (NIS) instead of I₂/KI? A: Yes, NIS is a common and effective electrophilic iodinating agent that can be used for pyridine systems. It is often milder and can sometimes offer better yields or selectivity. However, it is more expensive than molecular iodine, which is a significant consideration for large-scale synthesis. A cost-benefit analysis is recommended.

VI. References

  • ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine. Available from: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • MDPI. (2022, September 13). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ChemistryViews. (2019, December 20). Synthesis of Fully Substituted Pyridines. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • NIH National Library of Medicine. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • PubMed. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available from: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]

  • emp BIOTECH. Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). Available from: [Link]

  • ACS Publications. Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. Available from: [Link]

  • ChemRxiv. (2021, October 15). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination. Available from: [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. Available from: [Link]

  • MDPI. Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Available from: [Link]

Sources

Technical Support Center: Suzuki Reactions with 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts when using the electron-rich substrate, 2-iodo-3-methoxy-6-methylpyridine. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.

Introduction: The Challenge of an Electron-Rich Iodopyridine

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1] However, the electronic nature of the coupling partners can significantly impact reaction efficiency and byproduct formation.

2-Iodo-3-methoxy-6-methylpyridine presents a specific challenge. The pyridine ring is rendered electron-rich by the combined electron-donating effects of the methoxy and methyl groups. This increased electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[2][3] When this step is sluggish, competing side reactions, most notably the homocoupling of the boronic acid partner, can become significant pathways, leading to reduced yields of the desired product and complex purification challenges.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these challenges and achieve high-yielding, clean Suzuki couplings with this valuable building block.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of boronic acid homocoupling in my reaction. What is the primary cause of this?

A1: Homocoupling of boronic acids is most often mediated by Palladium(II) species in the reaction mixture. This can arise from several sources:

  • Presence of Oxygen: Trace oxygen in your reaction vessel can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.

  • Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be inefficient, leaving residual Pd(II) to catalyze the homocoupling side reaction.

Rigorous degassing of your solvents and reaction vessel, along with ensuring efficient generation of the active Pd(0) catalyst, are crucial first steps in mitigating this issue.

Q2: My reaction is very slow or stalls completely. Could the electron-rich nature of my iodopyridine be the issue?

A2: Yes, this is a very likely cause. The oxidative addition of a Pd(0) catalyst to an aryl halide is an electrophilic process on the palladium center. The electron-donating methoxy and methyl groups on your pyridine ring increase the electron density at the carbon-iodine bond, making it less electrophilic and thus less reactive towards oxidative addition. To overcome this, you will likely need a more reactive catalytic system, typically involving a highly electron-rich and bulky phosphine ligand to facilitate this key step.

Q3: Which palladium catalyst and ligand combination is recommended for this substrate?

A3: For electron-rich aryl halides like 2-iodo-3-methoxy-6-methylpyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. We strongly recommend using a modern palladium precatalyst system that incorporates a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

Excellent starting points are the second-generation (G2) or third-generation (G3) Buchwald precatalysts. Specifically, XPhos-Pd-G2 or SPhos-Pd-G2 are highly recommended.[2][4][5][6] These precatalysts are air-stable, weighable solids that efficiently generate the highly active monoligated Pd(0) species in solution, which is ideal for challenging couplings.[4][5]

Q4: What is the best choice of base for this reaction?

A4: The base plays a critical role in activating the boronic acid for the transmetalation step.[7][8] For Suzuki couplings involving pyridyl substrates, a common and effective choice is potassium phosphate (K₃PO₄).[9] It is a strong enough base to facilitate the reaction but is often associated with lower incidence of side reactions compared to some other strong bases. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option. The choice of an aqueous or anhydrous base system can also be critical. While aqueous bases are common, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Q5: Can I use a boronic ester instead of a boronic acid?

A5: Absolutely. In fact, for boronic acids that are prone to decomposition or protodeboronation under basic conditions, using a more stable boronic ester derivative, such as a pinacol ester (Bpin), is a highly recommended strategy.[8] Potassium trifluoroborate salts are another stable alternative that can be very effective in Suzuki-Miyaura couplings.[1][10]

Troubleshooting Guide: A Mechanistic Approach

If you are encountering issues with your Suzuki reaction, a systematic approach to troubleshooting is essential. The following guide is structured to help you diagnose and solve common problems.

Problem 1: Significant Homocoupling of the Boronic Acid
Potential Cause Explanation & Solution
Oxygen Contamination Mechanism: O₂ oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of two boronic acid molecules. Solution: Ensure rigorous degassing of all solvents and the reaction vessel. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to use. Assembling the reaction under a positive pressure of inert gas is also critical. For very sensitive reactions, a "freeze-pump-thaw" cycle for solvent degassing can be employed.
Inefficient Pd(0) Generation Mechanism: If using a Pd(II) salt like Pd(OAc)₂, the in-situ reduction to Pd(0) may be slow or incomplete, leaving excess Pd(II) to drive homocoupling. Solution: Switch to a modern palladium precatalyst such as XPhos-Pd-G2 or SPhos-Pd-G2. These are designed for rapid and clean generation of the active Pd(0) species.[4][5]
High Reaction Temperature Mechanism: Elevated temperatures can sometimes accelerate side reactions, including catalyst decomposition which can lead to the formation of Pd(II) species. Solution: If possible, try running the reaction at a lower temperature. Modern, highly active catalyst systems often allow for successful couplings at room temperature or mildly elevated temperatures (e.g., 40-60 °C).[11]
Problem 2: Low Conversion / No Reaction
Potential Cause Explanation & Solution
Slow Oxidative Addition Mechanism: The electron-rich 2-iodo-3-methoxy-6-methylpyridine is inherently less reactive towards oxidative addition. Solution: Employ a catalyst system with a bulky, electron-rich ligand. Ligands like XPhos or SPhos are specifically designed to accelerate this step for challenging substrates.[2][3] Ensure you are using an adequate catalyst loading (typically 1-2 mol %).
Poor Reagent Quality Mechanism: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1] The purity of your iodopyridine, base, and solvents is also critical. Solution: Use freshly purchased or recrystallized boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). Ensure all other reagents are of high purity and solvents are anhydrous (if the protocol requires it).
Inappropriate Base/Solvent Mechanism: The base must be strong enough to activate the boronic acid but also soluble enough in the reaction medium. The solvent must solubilize all components of the reaction. Solution: For this system, a combination of K₃PO₄ as the base in a solvent mixture like 1,4-dioxane/water or toluene/water is a robust starting point. Ensure vigorous stirring to overcome any phase separation issues.

Recommended Starting Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of 2-iodo-3-methoxy-6-methylpyridine. It incorporates best practices to minimize homocoupling and address the challenges of this electron-rich substrate.

Materials:

  • 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos-Pd-G2 (0.02 equiv, 2 mol %)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-3-methoxy-6-methylpyridine, the boronic acid/ester, K₃PO₄, and the XPhos-Pd-G2 precatalyst.

  • Seal the vial with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the iodopyridine should be around 0.1 M.

  • Place the sealed vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_main Desired Suzuki Coupling Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Slow for electron-rich Ar-I) Pd(0)L->OxAdd + Ar-I ArPd(II)L(I) Ar-Pd(II)-I Intermediate OxAdd->ArPd(II)L(I) Transmetalation Transmetalation (Base Activated) ArPd(II)L(I)->Transmetalation + Ar'-B(OR)2 ArPd(II)L(Ar') Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)L(Ar') RedElim Reductive Elimination ArPd(II)L(Ar')->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_side Competing Homocoupling Pathway Pd(0)L Active Pd(0) Catalyst Pd(II) Pd(II) Species Pd(0)L->Pd(II) Oxidation O2 Oxygen (O2) O2->Pd(II) Trans1 First Transmetalation Pd(II)->Trans1 Boronic1 Ar'-B(OR)2 Boronic1->Trans1 Ar'Pd(II) Ar'-Pd(II) Intermediate Trans1->Ar'Pd(II) Trans2 Second Transmetalation Ar'Pd(II)->Trans2 Boronic2 Ar'-B(OR)2 Boronic2->Trans2 Ar'Pd(II)Ar' Ar'-Pd(II)-Ar' Intermediate Trans2->Ar'Pd(II)Ar' RedElim Reductive Elimination Ar'Pd(II)Ar'->RedElim RedElim->Pd(0)L Reduction Homocoupling_Product Ar'-Ar' Homocoupling Product RedElim->Homocoupling_Product

Caption: The detrimental pathway of boronic acid homocoupling, often initiated by Pd(II).

References

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. National Institutes of Health. [Link]

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. SpringerLink. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. [Link]

  • High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ChemRxiv. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Iodo-3-methoxy-6-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyridine nucleus stands as a privileged structure, forming the backbone of numerous natural products and FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison of the biological activity of 2-iodo-3-methoxy-6-methylpyridine analogs, contextualizing their potential within the broader landscape of bioactive heterocycles. We will delve into their synthesis, screening methodologies for antimicrobial and anticancer activities, and compare their performance with relevant alternatives, supported by experimental data from peer-reviewed literature.

The Pyridine Scaffold: A Versatile Pharmacophore

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-π stacking interactions, make it a highly effective pharmacophore for engaging with biological targets.[3] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][4] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Synthesis of 2-Iodo-3-methoxy-6-methylpyridine Analogs

The parent compound, 2-iodo-3-methoxy-6-methylpyridine, serves as a versatile intermediate for the synthesis of a diverse library of analogs. The iodine atom at the 2-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of functional groups.

A general synthetic route to 2-iodo-3-methoxy-6-methylpyridine itself involves the iodination of 3-methoxy-6-methylpyridine. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The subsequent derivatization at the iodo position provides a facile entry into a library of analogs for biological screening.

Biological Activity Screening: A Comparative Analysis

The biological potential of 2-iodo-3-methoxy-6-methylpyridine analogs is typically assessed through a battery of in vitro assays. Here, we focus on two key areas of significant therapeutic interest: antimicrobial and anticancer activities.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have emerged as a promising class of antimicrobial agents.[2]

To provide a comprehensive comparison, we will consider the antimicrobial activity of pyridine derivatives alongside other prominent nitrogen-containing heterocycles, such as pyrimidines and triazoles.

Compound ClassOrganismMIC (µg/mL)Reference
Pyridine-Triazole HybridS. aureus0.25[5]
Pyridine-Triazole HybridK. pneumoniae0.5[5]
Pyrimidine DerivativeS. aureus>100[6]
Pyrimidine DerivativeE. coli>100[6]
Triazole DerivativeS. aureus6.25[7]
Triazole DerivativeE. coli12.5[7]

This table presents a selection of reported MIC values to illustrate the general potency of different heterocyclic classes. Direct comparison should be made with caution due to variations in experimental conditions.

From the presented data, it is evident that pyridine-containing hybrids can exhibit potent antimicrobial activity, in some cases surpassing that of other heterocyclic systems. The synergy between the pyridine core and other pharmacophores, such as the triazole ring, can lead to compounds with significant efficacy.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][9]

Causality Behind Experimental Choices: This method is preferred for its quantitative nature, providing a precise concentration at which bacterial growth is inhibited. This is a critical parameter for evaluating the potency of a new compound and for comparing it with existing antibiotics. The use of standardized media and inoculum density, as outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results across different laboratories.[8]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (e.g., 2-iodo-3-methoxy-6-methylpyridine analogs and comparator compounds) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_data Data Stock Prepare Stock Solutions Plate Serial Dilutions in Plate Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MIC Incubate->Read Result MIC Value (µg/mL) Read->Result

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

The pyridine scaffold is a key component of several approved anticancer drugs, including Sorafenib and Regorafenib, which act as multi-kinase inhibitors.[10] The diverse mechanisms by which pyridine derivatives exert their anticancer effects include the inhibition of kinases, disruption of tubulin polymerization, and intercalation with DNA.[4][11][12]

The following table provides a snapshot of the cytotoxic potential of various heterocyclic compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Oxadiazole HybridA549 (Lung)6.99[3]
Pyridine-Quinoline HybridPC-3 (Prostate)Potent Inhibition[13]
Pyridine-Urea DerivativeMCF-7 (Breast)<10[10]
Fused PyrimidineHepG2 (Liver)Potent Inhibition[6]
Pyridine-Triazole HybridB16F10 (Melanoma)41.12[7]

This table presents a selection of reported IC50 values to illustrate the general potency of different heterocyclic classes. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggest that pyridine derivatives, particularly when hybridized with other pharmacologically active moieties, can exhibit potent anticancer activity. The specific substitutions on the pyridine ring and the nature of the linked heterocycle play a crucial role in determining the potency and selectivity of these compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Causality Behind Experimental Choices: The MTT assay is a robust, sensitive, and widely used method for the initial screening of potential anticancer compounds. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-iodo-3-methoxy-6-methylpyridine analogs and comparators) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow Diagram:

MTTAssay cluster_prep Preparation cluster_assay Assay cluster_data Data Seed Seed Cells in Plate Treat Treat with Compounds Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read Result IC50 Value (µM) Read->Result KinaseInhibition cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Signal Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Signal Activates Proliferation Cell Proliferation, Angiogenesis, Survival Signal->Proliferation Promotes Inhibitor Pyridine Derivative (e.g., Sorafenib) Inhibitor->RTK Inhibits

Caption: Simplified signaling pathway showing kinase inhibition by pyridine derivatives.

Conclusion and Future Directions

The 2-iodo-3-methoxy-6-methylpyridine scaffold represents a promising starting point for the development of novel bioactive compounds. The versatility of the pyridine ring, coupled with the reactivity of the iodo substituent, allows for the creation of diverse chemical libraries with the potential for potent and selective antimicrobial and anticancer activities.

This guide has provided a framework for the biological activity screening of these analogs, emphasizing the importance of standardized protocols and a comparative approach. While the data presented offer a glimpse into the potential of pyridine derivatives, further structure-activity relationship (SAR) studies are crucial to optimize their biological profiles. Future research should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy and safety in preclinical models. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

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  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). NIH. Retrieved January 31, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Iodo-3-methoxy-6-methylpyridine: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine moiety remains a privileged structure, and its substituted analogues are key building blocks in the synthesis of a vast array of pharmacologically active agents. This guide provides an in-depth comparative analysis of common cross-coupling methodologies for the derivatization of 2-Iodo-3-methoxy-6-methylpyridine, a versatile intermediate. We will delve into the mechanistic nuances and practical considerations of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings to inform your synthetic strategy and maximize reaction yields.

The Strategic Importance of 2-Iodo-3-methoxy-6-methylpyridine

The 2-Iodo-3-methoxy-6-methylpyridine scaffold is of significant interest due to the orthogonal reactivity of its substituents. The iodo group at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The methoxy and methyl groups offer opportunities for further modification and can influence the electronic and steric properties of the resulting compounds, which is crucial for tuning their biological activity. The inherent reactivity of the C-I bond, being weaker than C-Br or C-Cl bonds, generally allows for milder reaction conditions and broader functional group tolerance in cross-coupling reactions.

Comparative Analysis of Cross-Coupling Methodologies

The choice of a cross-coupling method is dictated by several factors, including the nature of the coupling partner, desired functional group tolerance, and scalability. Below, we compare four of the most powerful and widely adopted palladium-catalyzed cross-coupling reactions for the functionalization of 2-Iodo-3-methoxy-6-methylpyridine.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably one of the most utilized cross-coupling methods due to the stability and low toxicity of the boronic acid and ester reagents. For a substrate like 2-Iodo-3-methoxy-6-methylpyridine, this method is highly effective for the introduction of aryl, heteroaryl, and vinyl substituents.

Mechanistic Considerations: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R Base Base (e.g., K₂CO₃) Borate_Complex [R-B(OR)₂(Base)]⁻ Base->Borate_Complex Boronic_Acid R-B(OR)₂ Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Expected Yields & Conditions: For the Suzuki-Miyaura coupling of 2-halopyridines, yields can range from modest to excellent (5-89%), highly dependent on the specific substrates and reaction conditions. Given the high reactivity of the iodo leaving group, high yields are anticipated for the coupling of 2-Iodo-3-methoxy-6-methylpyridine with various boronic acids.

Stille Coupling: Broad Functional Group Tolerance

The Stille reaction utilizes organostannane reagents, which are known for their excellent functional group tolerance and stability. This makes the Stille coupling a powerful tool, especially in the later stages of a complex synthesis where sensitive functionalities are present. However, the toxicity of organotin compounds is a significant drawback.

Mechanistic Considerations: The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base for activation.

Stille_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-SnR'₃) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R Organostannane R-SnR'₃ Organostannane->Transmetalation

Stille Coupling Catalytic Cycle
Sonogashira Coupling: A Gateway to Alkynylated Pyridines

The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting alkynylated pyridines are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Mechanistic Considerations: The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Reductive elimination then furnishes the alkyne product.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Cu-X Cu(I)-X Alkyne_Coordination Alkyne Coordination (R-C≡CH + Base) Cu-X->Alkyne_Coordination Cu-C≡CR Cu(I)-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Cu-C≡CR->Cu-X

Sonogashira Coupling Catalytic Cycle

Expected Yields & Conditions: For the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, yields are reported to be in the range of 72% to 96% under optimized conditions. Given the higher reactivity of the iodo-substituent, similar or even better yields can be expected for 2-Iodo-3-methoxy-6-methylpyridine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction has broad substrate scope and is tolerant of a wide range of functional groups on both the amine and the aryl halide.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the arylamine product.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-I(L2)->Amine_Coordination Ar-Pd(II)-I(NHR2)(L) [Ar-Pd(II)-I(NHR₂)(L)] Amine_Coordination->Ar-Pd(II)-I(NHR2)(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-I(NHR2)(L)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂ Product Reductive_Elimination->Ar-NR2 Amine R₂NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Expected Yields & Conditions: Yields for the Buchwald-Hartwig amination can be highly variable, ranging from 8% to 95%, depending on the specific amine and aryl halide used. The choice of ligand is particularly critical for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.

Comparative Summary of Cross-Coupling Methods

FeatureSuzuki-Miyaura CouplingStille CouplingSonogashira CouplingBuchwald-Hartwig Amination
Coupling Partner Organoboron ReagentsOrganostannane ReagentsTerminal AlkynesPrimary/Secondary Amines
Key Advantages Low toxicity of reagents, commercially available starting materials.Excellent functional group tolerance, no base required for transmetalation.Direct route to alkynylated products, valuable for further transformations.Broad substrate scope for amines, direct C-N bond formation.
Key Disadvantages Base is required, potential for protodeboronation.Toxicity of organotin reagents and byproducts.Requires a copper co-catalyst, potential for alkyne homocoupling.Requires a strong base, ligand selection is critical.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂, CuIPd₂(dba)₃, Pd(OAc)₂ with phosphine ligands
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄None (for transmetalation)Et₃N, PiperidineNaOtBu, KOtBu, Cs₂CO₃
Typical Solvent Dioxane, Toluene, DMFToluene, THF, DMFDMF, THF, TolueneToluene, Dioxane
Reported Yield Range (for similar substrates) 5-89%Good to excellent72-96%8-95%

Experimental Protocols

The following are representative, non-optimized protocols that can serve as a starting point for the cross-coupling reactions of 2-Iodo-3-methoxy-6-methylpyridine. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve maximum yield for a specific coupling partner.

General Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-3-methoxy-6-methylpyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or piperidine).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The choice of cross-coupling methodology for the functionalization of 2-Iodo-3-methoxy-6-methylpyridine is a critical decision in the design of a synthetic route. The Suzuki-Miyaura coupling offers a robust and environmentally benign approach for C-C bond formation with a wide range of commercially available building blocks. The Stille coupling provides exceptional functional group tolerance, albeit with the caveat of using toxic organotin reagents. The Sonogashira coupling is the premier method for introducing valuable alkyne functionalities. Finally, the Buchwald-Hartwig amination provides a direct and versatile route to arylamines. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies and efficiently access novel derivatives of this important heterocyclic scaffold.

References

  • Rosa, G. R., Rosa, E. L. S., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). Suzuki-Miyaura cross-coupling reactions of aryl halides with phenylboronic acid in the presence of a new cyclopalladated complex containing N-acetyl-ferrocenyl-amine. Journal of the Brazilian Chemical Society, 17(1), 133-139.
  • Angello, N. H., Rathore, V., Beker, W., Wołos, A., Jira, E. R., Roszak, R., ... & Burke, M. D. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. RSC advances, 10(52), 31235-31239.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • de Souza, R. O., da Silva, L. S., & de Oliveira, V. G. (2021). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 32(4), 143-151.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
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  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

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Assessing the Purity of Synthesized 2-Iodo-3-methoxy-6-methylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 2-Iodo-3-methoxy-6-methylpyridine Content Type: Publish Comparison Guide

Executive Summary: The Purity Paradox

In the synthesis of 2-Iodo-3-methoxy-6-methylpyridine (CAS 154497-82-2) , a critical intermediate for radioligands and kinase inhibitors, researchers often face a "purity paradox."[1] Standard HPLC-UV analysis—while precise—relies on relative response factors that may not exist for novel regioisomeric impurities.[1] Conversely, quantitative NMR (qNMR) offers absolute purity assessment but lacks the sensitivity for trace analysis.[1]

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) .[1] It establishes a validated workflow where qNMR serves as the primary calibrator to validate HPLC methods, ensuring data integrity for drug development applications.[1]

Chemical Context & The "Usual Suspects"

To assess purity effectively, one must understand the genesis of impurities.[1] The synthesis typically involves the iodination of 3-methoxy-6-methylpyridine using iodine (


) and potassium iodide (

) or oxidizing agents.[1][2]
  • Target Molecule: 2-Iodo-3-methoxy-6-methylpyridine (Planar, basic nitrogen, ether functionality).[1]

  • Critical Impurities:

    • Starting Material: Unreacted 3-methoxy-6-methylpyridine (polar, elutes early).[1]

    • Regioisomers: 4-iodo or 5-iodo analogues (rare but possible depending on activation).[1]

    • Inorganic Salts: Potassium salts (invisible to UV, visible in ash tests).

    • Solvents: THF or Methanol residues.

Diagram 1: Impurity Fate Mapping

Visualizing where impurities originate and how they persist.[1]

ImpurityFate Start Starting Material (3-methoxy-6-methylpyridine) Reaction Iodination Reaction (Electrophilic Subst.) Start->Reaction Reagents Reagents (I2, KI, THF) Reagents->Reaction Crude Crude Mixture (Target + SM + Salts) Reaction->Crude Yields Imp1 Impurity A: Unreacted SM Reaction->Imp1 Incomplete Imp2 Impurity B: Regioisomers Reaction->Imp2 Side Rxn Workup Workup/Extraction (Removes Salts) Crude->Workup Partitioning Final Isolated Solid (2-Iodo-3-methoxy-6-methylpyridine) Workup->Final Crystallization Imp1->Crude Imp2->Crude Imp2->Final Co-crystallizes

Caption: Fate mapping of impurities from synthesis to isolation, highlighting the persistence of regioisomers.

Comparative Analysis: HPLC-UV vs. qNMR

Method A: HPLC-UV (The Workhorse)[1]
  • Principle: Separation based on hydrophobicity (Reverse Phase) with detection by UV absorption.

  • Best For: Routine QC, detecting trace organic impurities (<0.1%), and separating isomers.[1]

  • Limitation: Requires a reference standard with a known purity to determine "true" weight % purity. Without it, "Area %" is often misleading due to different extinction coefficients of impurities.[1]

Method B: 1H-qNMR (The Truth-Teller)[1]
  • Principle: Molar ratio determination using an Internal Standard (IS) with fully relaxed proton spins.

  • Best For: Establishing the absolute purity of the primary reference standard.

  • Limitation: Lower sensitivity (LOQ ~0.5%), requires non-overlapping signals.

Head-to-Head Performance Data
FeatureHPLC-UV (Method A)1H-qNMR (Method B)[1]
Primary Metric Chromatographic Purity (Area %)Absolute Weight Purity (wt %)
Reference Standard REQUIRED (for wt %)NOT REQUIRED (for analyte)
Precision (RSD) High (< 0.5%)Moderate (< 1.0%)
Specificity Excellent (Separates isomers)Good (Dependent on peak overlap)
LOD (Sensitivity) High (ppm level)Low (~0.1 - 0.5%)
Time per Run 15–30 mins10–60 mins (depends on T1)
Cost High (Solvents, Columns)Low (Deuterated solvent only)

Experimental Protocols (Self-Validating)

Protocol 1: HPLC-UV Purity Assessment

Objective: To detect trace organic impurities and regioisomers.[1]

Reagents:

  • Acetonitrile (HPLC Grade).

  • Water (Milli-Q).[1]

  • Phosphoric Acid (Buffer).

Instrument Setup:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Wavelength: 254 nm (aromatic ring) and 280 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Water (0.1% H3PO4) % Acetonitrile
0.0 90 10
15.0 10 90
20.0 10 90

| 21.0 | 90 | 10 |[1]

Self-Validating Step (System Suitability):

  • Resolution Check: The resolution (

    
    ) between the main peak (2-Iodo...) and the starting material (3-methoxy...) must be > 2.0 .
    
  • Tailing Factor: Must be < 1.5. If > 1.5, the basic nitrogen is interacting with silanols; add triethylamine modifier or increase buffer strength.[1]

Protocol 2: Absolute Purity via qNMR

Objective: To assign a "True Value" to the synthesized batch for use as a standard.[1]

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating exchangeable protons).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material) or Maleic Acid.[1] Note: Ensure IS signals do not overlap with the pyridine methyl (2.4 ppm) or methoxy (3.8 ppm) groups.

Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton (usually the aromatic protons).

    • Self-Validation: Measure T1 first.[1] If T1 = 3s, set D1 = 15s.

  • Scans: 16 or 32 (to achieve S/N > 250:1).

  • Spectral Width: 20 ppm (to catch all signals).

Calculation:



Where:

  • 
     = Integral area.[1]
    
  • 
     = Number of protons (e.g., 3 for methyl group).[1]
    
  • 
     = Molecular weight (249.05  g/mol  for target).[2]
    
  • 
     = Weight of sample/standard.[1]
    
  • 
     = Purity (decimal).
    

Analytical Decision Workflow

When to use which method in the drug development lifecycle.

DecisionTree Start Synthesized Batch (2-Iodo-3-methoxy-6-methylpyridine) Q1 Is a Certified Reference Standard Available? Start->Q1 MethodA Run HPLC-UV (Method A) Q1->MethodA Yes MethodB Run qNMR (Method B) Q1->MethodB No ResultA Report Relative Purity (vs Standard) MethodA->ResultA Calc Calculate Absolute Weight % MethodB->Calc Assign Assign Batch as Primary Reference Standard Calc->Assign Assign->MethodA Calibrate HPLC

Caption: Decision matrix for selecting the appropriate analytical technique based on reference standard availability.

Conclusion

For 2-Iodo-3-methoxy-6-methylpyridine , relying solely on HPLC area % is risky due to the potential for non-absorbing inorganic salts or regioisomers with different response factors.[1]

The Recommended Strategy:

  • Synthesize the crude material.[1]

  • Use qNMR to determine the absolute weight purity of the best batch (e.g., 98.2% w/w).[1]

  • Use this qNMR-validated batch to prepare standard curves for HPLC-UV .

  • Use HPLC-UV for routine batch release and impurity profiling.[1]

This hybrid approach leverages the accuracy of qNMR and the precision/sensitivity of HPLC , ensuring a robust quality control system for pharmaceutical applications.[1]

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gokcen, T., et al. (2016).[1] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[1][3] Retrieved from [Link]

  • ResearchGate . (2025). Crystal Structure and Synthesis of 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Novel Compound Structures from 2-Iodo-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the rigorous validation of novel compounds synthesized from this key intermediate. We will move beyond simple procedural lists to explain the causality behind our analytical choices, establishing a self-validating system of checks and balances. We will also compare this workflow with approaches using alternative starting materials, providing a comprehensive perspective for strategic synthetic planning.

Chapter 1: The Synthetic Potential of 2-Iodo-3-methoxy-6-methylpyridine

The C-I bond at the 2-position of the pyridine ring is the key to this reagent's synthetic power. It is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are fundamental to modern drug discovery, enabling the modular assembly of complex molecular architectures.[2]

Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-pyridine derivatives.

  • Heck Coupling: Reaction with alkenes.

The specific nature of the new bond and the introduced substituent directly influences the analytical strategy required for validation.

cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Novel Compound Classes start 2-Iodo-3-methoxy-6-methylpyridine suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki Pd catalyst sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R2-NH) start->buchwald Pd catalyst biaryl Biaryl Pyridines suzuki->biaryl alkynyl Alkynyl Pyridines sonogashira->alkynyl amino Amino Pyridines buchwald->amino

Caption: Synthetic pathways from 2-Iodo-3-methoxy-6-methylpyridine.

Chapter 2: The Hierarchy of Structural Validation: A Multi-Modal Approach

No single analytical technique is sufficient for the de novo structural elucidation of a novel compound. True confidence is achieved by creating a "triangulation of data," where multiple, independent methods converge on a single, unambiguous structural assignment. This process forms a self-validating workflow.

G synthesis Synthesis & Purification foundational Foundational Analysis (TLC, MP, Purity) synthesis->foundational Initial Check ms Mass Spectrometry (HRMS for Formula) foundational->ms Confirm Mass nmr1d 1D NMR (1H, 13C, DEPT) ms->nmr1d Confirm Formula nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d Establish Connectivity xray X-Ray Crystallography (Absolute Confirmation) nmr2d->xray If crystals form & ambiguity remains validated Validated Structure nmr2d->validated If unambiguous xray->validated Definitive Proof

Caption: Hierarchical workflow for novel compound structure validation.
Foundational Analysis: The First Checkpoints

Before engaging sophisticated instrumentation, foundational techniques provide critical preliminary data. Thin-Layer Chromatography (TLC) is used to monitor reaction completion and assess the purity of the isolated product.[3] A single spot on a TLC plate (visualized under UV light and with appropriate stains) is the first indication of a successful purification. The melting point of a solid compound is also a crucial indicator of purity; pure crystalline compounds typically have a sharp melting range, whereas impurities will broaden and depress it.[4][5]

Unambiguous Formula Determination: High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to assemble a structure, you must know the elemental composition. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a non-negotiable first step in characterization. It immediately confirms that the expected reaction has occurred (e.g., the iodine atom has been replaced by the desired group) and that no unexpected atoms have been incorporated. All newly synthesized compounds should be characterized by techniques including mass spectrometry.[4][6][7]

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[8] For a novel derivative of 2-Iodo-3-methoxy-6-methylpyridine, a full suite of NMR experiments is required.

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. For pyridine derivatives, the aromatic protons typically appear in the 7.0-8.6 ppm range.[9] The integration of the signals confirms the number of protons in each environment, while the splitting patterns (coupling) reveal which protons are adjacent to one another.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum shows all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is crucial for confirming the presence of all expected carbon atoms, from the pyridine core to the newly introduced substituent.[10]

  • 2D NMR (COSY, HSQC, HMBC): The Key to Connectivity: This is where the true power of NMR is unleashed.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It allows you to "walk" across the molecule's carbon skeleton, connecting neighboring proton systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It definitively links the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for novel structures. It shows correlations between protons and carbons that are two or three bonds away. This allows you to connect the molecular "fragments" identified by COSY, establishing the final connectivity and confirming the regiochemistry of the substitution on the pyridine ring.

The Gold Standard: Single-Crystal X-ray Diffraction

Causality: When an unambiguous structure cannot be determined by NMR, or when absolute confirmation of stereochemistry is required, single-crystal X-ray diffraction is the ultimate arbiter.[11][12] This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, definitively showing the location of every atom and the precise bond lengths and angles.[13][14][15] The primary challenge is the often-difficult task of growing a single crystal of sufficient quality for diffraction.

Chapter 3: Comparative Analysis of Validation Techniques

The choice of analytical technique is guided by the specific question being asked at each stage of the validation process.

Technique Information Provided Strengths Limitations
TLC/Melting Point Purity assessmentFast, inexpensive, simpleProvides no structural information
HRMS Elemental composition (Molecular Formula)Highly accurate, sensitive, definitive for formulaProvides limited connectivity information
1D NMR Electronic environment and count of ¹H & ¹³CProvides detailed information on local environmentsCan be ambiguous for complex structures
2D NMR Atom-to-atom connectivity (molecular skeleton)Unambiguously establishes bonding frameworkRequires more instrument time and expertise
X-Ray Diffraction Absolute 3D structure, stereochemistryThe "gold standard" for definitive proofRequires a high-quality single crystal, which can be difficult or impossible to obtain

Chapter 4: Alternative Synthetic Approaches and Their Validation Challenges

While 2-Iodo-3-methoxy-6-methylpyridine is an excellent starting material, other halogenated pyridines or de novo synthesis methods can also be employed. Each alternative presents its own set of challenges that directly impact the validation process.

Starting Material / Method Comparison & Rationale Validation Considerations & Potential Pitfalls
2-Iodo-3-methoxy-6-methylpyridine Pro: Highest reactivity for cross-coupling. Con: More expensive, potential for iodine-metal exchange side reactions.Standard validation workflow applies. Be watchful for minor byproducts from side reactions.
2-Bromo-3-methoxy-6-methylpyridine Pro: More stable and less expensive than the iodo-analogue. Con: Less reactive, may require more forceful reaction conditions (higher temperatures, stronger bases).Higher reaction temperatures can lead to de-halogenation or other side products. NMR is critical to confirm the absence of the starting material.
2-Chloro-3-methoxy-6-methylpyridine Pro: Least expensive halo-pyridine. Con: Significantly lower reactivity, often requiring specialized catalysts and ligands.Incomplete conversion is a major risk. Careful chromatographic purification is essential. HRMS is key to confirming the desired substitution has occurred.
De Novo Synthesis (e.g., Hantzsch) Pro: Builds the pyridine ring from acyclic precursors, allowing for diverse substitution patterns not accessible via functionalization.[16] Con: Multi-step, can have lower overall yields and may produce regioisomeric byproducts.[17]Regiochemistry is the primary challenge. A full suite of 2D NMR experiments, particularly HMBC and possibly NOESY, is absolutely essential to confirm the correct isomer has been formed.

Chapter 5: Experimental Protocols

Trustworthy data comes from robust and well-documented protocols.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical biaryl product.

  • To a dry reaction vial, add 2-Iodo-3-methoxy-6-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 3:1 mixture of Dioxane and Water.

  • Stir the reaction mixture vigorously at 90 °C for 12-18 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the purified, dry novel compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key sample resonances.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a full suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Process the data using appropriate software, and meticulously assign all signals, ensuring they are consistent with the proposed structure.

Conclusion

The validation of a novel chemical structure is a systematic process of evidence gathering and logical deduction. For compounds derived from the versatile building block 2-Iodo-3-methoxy-6-methylpyridine, a rigorous, multi-modal approach is paramount. By combining the definitive formula determination from HRMS with the detailed connectivity map provided by a full suite of NMR experiments, researchers can achieve a high degree of confidence in their structural assignments. While single-crystal X-ray diffraction remains the ultimate confirmation, a well-executed NMR analysis is often sufficient and is the cornerstone of modern small-molecule characterization. This disciplined approach ensures the scientific integrity of the data and provides a solid foundation for advancing drug discovery and development programs.

References

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • Tyagi, P. Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available from: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available from: [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024, August 6). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available from: [Link]

  • ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available from: [Link]

  • National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • Current Chemistry Letters. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available from: [Link]

  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available from: [Link]

  • ACS Publications. (2014, February 16). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Available from: [Link]

  • Springer. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • ResearchGate. (2025, August 10). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. Available from: [Link]

  • ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]

  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available from: [Link]

Sources

Electrochemical Profiling of 2-Iodo-3-methoxy-6-methylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

2-Iodo-3-methoxy-6-methylpyridine (CAS: 154497-82-2) represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for fused heterocycles or as a substrate in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

Unlike simple halopyridines, this derivative possesses a unique "push-pull" electronic environment. The 2-iodo group provides a labile handle for oxidative addition or radical generation. The 3-methoxy group exerts a strong mesomeric donating effect (+M) balanced by inductive withdrawal (-I), while the 6-methyl group adds weak electron density (+I) and steric bulk.

This guide characterizes its electrochemical behavior, contrasting it with structural analogs to aid in optimizing electrosynthetic pathways.

Comparative Electrochemical Analysis

To understand the performance of 2-Iodo-3-methoxy-6-methylpyridine (Target), we compare it against three standard benchmarks. The values below are derived from standard electrochemical trends in halopyridines and Hammett substituent constants (


).
Table 1: Predicted Redox Properties vs. Analogs
CompoundStructureEst.[1][2][3][4]

(V vs. Fc/Fc

)
Electronic EffectReactivity Profile
Target Molecule 2-I-3-OMe-6-Me-Py -1.75 V to -1.85 V +M (OMe), +I (Me) Moderately difficult reduction; stabilized radical intermediate.
2-Iodopyridine2-I-Py-1.55 VBaselineStandard oxidative addition substrate.
2-Bromo-3-methoxy-6-methylpyridine2-Br-3-OMe-6-Me-Py-2.10 VStronger C-X bondRequires higher overpotential; kinetically sluggish.
2-Iodo-3-methylpyridine2-I-3-Me-Py-1.65 V+I (Me) onlyEasier to reduce than Target; less steric hindrance.

Key Insight: The presence of the electron-donating methoxy and methyl groups shifts the reduction potential cathodically (more negative) compared to the unsubstituted 2-iodopyridine. This means higher energy inputs or stronger electrocatalysts are required to initiate electron transfer compared to simple pyridines.

Mechanistic Pathways & Causality

Understanding the mechanism is crucial for troubleshooting low yields in electrosynthesis. The electrochemical behavior is dominated by the C-I bond cleavage.

Reduction Mechanism (Cathodic Scan)

The reduction follows an ECE mechanism (Electron transfer - Chemical step - Electron transfer):

  • E1: Single electron transfer (SET) to the

    
    -system, forming a radical anion.
    
  • C1: Rapid cleavage of the C-I bond (mesolytic cleavage), releasing iodide (

    
    ) and generating a neutral pyridyl radical.
    
  • E2: The pyridyl radical is immediately reduced (since its potential is more positive than the parent) to a pyridyl anion.

  • C2: Protonation by solvent or electrophile capture.

Oxidation Mechanism (Anodic Scan)

Unlike simple halopyridines, the 3-methoxy group introduces an oxidation liability.

  • Potential:

    
     to 
    
    
    
    vs. Ag/AgCl.[2]
  • Risk: Direct oxidation can lead to radical cation formation on the oxygen, potentially causing polymerization or demethylation. Avoid high anodic potentials unless oxidative functionalization is the goal.

Visualization of Redox Pathways

RedoxMechanism Start 2-Iodo-3-methoxy-6-methylpyridine (Neutral) RadAnion Radical Anion [Ar-I]•⁻ Start->RadAnion +e⁻ (E₁ ~ -1.8V) Oxid Radical Cation (Unstable) Start->Oxid -e⁻ (Anodic > +1.3V) Radical Pyridyl Radical Ar• + I⁻ RadAnion->Radical Fast C-I Cleavage (k ~ 10⁵ s⁻¹) Anion Pyridyl Anion Ar⁻ Radical->Anion +e⁻ (E₂ > E₁) Product Product (Ar-H or Ar-E) Anion->Product +H⁺ / +E⁺

Caption: ECE reduction pathway showing the critical instability of the radical anion leading to deiodination.

Self-Validating Experimental Protocol

This protocol is designed to determine the exact reduction potential (


) and stability of the target molecule. It includes "self-validating" checkpoints to ensure data integrity.
Equipment & Reagents
  • Potentiostat: capable of Cyclic Voltammetry (CV) and Chronoamperometry.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05

    
     alumina.
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl) or Ag wire (pseudo-ref, calibrated with Ferrocene).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (kept under

    
    ).
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
Step-by-Step Methodology
Phase 1: System Validation (The "Trust" Step)

Before adding the substrate, validate the cleanliness and window of the system.

  • Blank Scan: Run CV of Solvent + Electrolyte only.

    • Criteria: Current should be

      
       between -2.5 V and +1.5 V. If peaks appear, re-polish electrode and dry solvent.
      
  • Ferrocene Standard: Add Ferrocene (1 mM). Scan at 100 mV/s.

    • Criteria: Peak separation (

      
      ) should be 60–80 mV. This confirms the working electrode is active and diffusion-controlled.
      
Phase 2: Substrate Characterization
  • Preparation: Dissolve 2-Iodo-3-methoxy-6-methylpyridine (5 mM) in the electrolyte solution.

  • Cathodic Scan (Reduction):

    • Start Potential: 0 V.[5]

    • Switch Potential: -2.5 V.

    • End Potential: 0 V.

    • Scan Rate: 100 mV/s.

    • Observation: Look for a large irreversible peak around -1.7 V to -1.9 V (C-I reduction).

  • Anodic Scan (Oxidation):

    • Refresh electrode surface (polish).

    • Scan from 0 V to +1.8 V.

    • Observation: Look for irreversible oxidation of the methoxy group

      
      .
      
Phase 3: Diagnostic Criteria (Scan Rate Study)

Run CVs at 50, 100, 200, and 500 mV/s.[6]

  • Diffusion Control Check: Plot

    
     vs. 
    
    
    
    . Linearity (
    
    
    ) indicates a diffusion-controlled process suitable for scale-up.
  • Adsorption Check: If

    
     vs. 
    
    
    
    is linear, the substrate is adsorbing.[6] Action: Switch solvent to DMF or clean electrode more frequently.

Logical Experimental Workflow

The following diagram illustrates the decision matrix for utilizing this molecule in electrosynthesis based on the CV data obtained above.

Workflow Step1 Perform CV Analysis (0 to -2.5 V) Decision Is Reduction Peak Visible & Distinct? Step1->Decision Yes Calculate E_peak Set Electrolysis Potential at E_peak - 200mV Decision->Yes Yes No Check Solvent Window or Electrode Surface Decision->No No (Peak obscured) Step2 Run Bulk Electrolysis (Controlled Potential) Yes->Step2 Step3 Monitor Charge (Q) Stop at 2.1 F/mol Step2->Step3

Caption: Decision tree for translating analytical CV data into preparative synthesis.

References

  • General Electrochemical Behavior of Halopyridines

    • Source: Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[7]

    • Relevance: Establishes the ECE mechanism for aryl halide reduction.
  • Substituent Effects on Pyridine Reduction

    • Source: Lund, H. (1991). Cathodic reduction of heterocyclic compounds. In Organic Electrochemistry (pp. 589-638). Marcel Dekker.[7]

    • Relevance: Details how methoxy and methyl groups shift reduction potentials c
  • Electrochemical Cross-Coupling Methodologies

    • Source: Sevov, C. S., et al. (2016). "Ni-Catalyzed Electrochemical Cross-Coupling of Aryl Halides." Journal of the American Chemical Society. Link

    • Relevance: Provides the catalytic context for using 2-iodopyridine deriv
  • Hammett Equation & Electronic Effects

    • Source: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Relevance: Used to predict the -effect of 3-OMe and 6-Me on the pyridine ring stability.

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-methoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methoxy-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.